HIV-1 inhibitor-53
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H34N2O8S |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
5,6-dihydroxy-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C30H34N2O8S/c1-19(2)17-32(41(37,38)23-11-9-22(39-3)10-12-23)18-27(35)24(13-20-7-5-4-6-8-20)31-30(36)29-15-21-14-25(33)26(34)16-28(21)40-29/h4-12,14-16,19,24,27,33-35H,13,17-18H2,1-3H3,(H,31,36)/t24-,27+/m0/s1 |
InChI Key |
LESPNRYBKODRHR-RPLLCQBOSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=CC(=C(C=C3O2)O)O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2=CC3=CC(=C(C=C3O2)O)O)O)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of HIV-1 Capsid Inhibitor Intermediate-53
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HIV-1 inhibitor-53, a key intermediate in the development of the first-in-class, long-acting HIV-1 capsid inhibitor, lenacapavir (GS-6207). This document details the structure-activity relationship (SAR) studies that led to its identification, the experimental protocols for its synthesis and antiviral assessment, and the mechanistic basis of its action.
Executive Summary
The human immunodeficiency virus (HIV-1) capsid protein is a critical component of the viral life cycle, playing essential roles in both the early and late stages of replication. This has made it a promising target for novel antiretroviral therapies. A multi-year medicinal chemistry campaign undertaken by Gilead Sciences led to the discovery of lenacapavir, a highly potent, multistage inhibitor of the HIV-1 capsid. A pivotal moment in this discovery was the optimization of a key structural motif, leading to the synthesis of a series of isoindolinone-based compounds. Within this series, inhibitor-53 , a 4-substituted isoindolinone, demonstrated significant improvements in antiviral potency, highlighting a crucial interaction with the asparagine-74 (N74) residue of the capsid protein. This guide will focus on the scientific journey and technical details surrounding this important precursor.
Discovery and Structure-Activity Relationship (SAR)
The development of what would become lenacapavir began with the identification of small molecules capable of disrupting the protein-protein interactions necessary for the assembly of the HIV-1 capsid. Through iterative design and synthesis, the core scaffold was optimized for potency and metabolic stability.
A key area of SAR exploration was the R3 position of the inhibitor scaffold. The crystal structure of an earlier analog, compound 40 , revealed that its carboxamide group formed a hydrogen bond with the N74 residue of the capsid protein. To enhance this interaction and improve potency, bicyclic heterocycles were designed to lock the conformation of the hydrogen bond donor/acceptor. This led to the synthesis of 3- and 4-substituted isoindolinones (52 and 53 ).
The positional isomer where the hydrogen bond donor is closest to N74, as is the case in the 4-substituted isoindolinone 53 , proved to be optimal for potency.
Quantitative Data Summary
The following table summarizes the antiviral activity of inhibitor-53 and related compounds against wild-type HIV-1 in MT-4 cells. The 50% effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% inhibition of viral replication in vitro.
| Compound Number | R3 Moiety | HIV-1 WT EC50 (nM) |
| 40 | Carboxamide | 1.1 |
| 51 | N-methylacetamide | >1000 |
| 52 | 3-substituted Isoindolinone | 0.28 |
| 53 | 4-substituted Isoindolinone | 0.15 |
| 54 | 3-aminoindazole (N1-H) | 0.20 |
| 55 | 3-aminoindazole (N2-H) | 0.11 |
| 56 | 2-aminoquinazoline | 0.44 |
Data sourced from the Journal of Medicinal Chemistry article on the discovery of Lenacapavir.
Experimental Protocols
Synthesis of this compound
The synthesis of inhibitor-53 involves the coupling of a core amine intermediate with 4-carboxyisoindolinone. While the exact, detailed protocol for inhibitor-53 is found within the supplementary materials of the primary publication, a general and representative procedure for the key amide bond formation is provided below. This is based on standard peptide coupling methodologies widely used in the synthesis of lenacapavir and its analogs.
General Procedure for Amide Coupling:
-
Reactant Preparation: To a solution of the core amine intermediate (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add 4-carboxyisoindolinone (1.1 equivalents).
-
Coupling Agent Addition: To the stirred mixture, add a peptide coupling reagent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) and wash sequentially with an aqueous solution of 1N HCl, saturated sodium bicarbonate (NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product, inhibitor-53.
-
Characterization: The structure and purity of the final compound are confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Antiviral Activity Assay
The antiviral activity of the synthesized compounds is determined using a cell-based assay with the MT-4 human T-cell line.
-
Cell Preparation: MT-4 cells are seeded in 96-well plates at a predetermined density in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Dilution: The test compounds (like inhibitor-53) are dissolved in DMSO to create stock solutions, which are then serially diluted to achieve a range of final concentrations for testing.
-
Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3) at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the diluted compounds are added to the appropriate wells. Control wells containing infected cells without any inhibitor and uninfected cells are also included.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the viability of the host cells, as HIV-1 infection leads to a cytopathic effect (CPE). Cell viability is typically assessed using a colorimetric assay, such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or XTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of CPE reduction is calculated for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Mechanism of Action: HIV-1 Capsid Inhibition
The following diagram illustrates the multi-stage mechanism of action of capsid inhibitors like the precursors to lenacapavir. These inhibitors bind to a conserved pocket on the capsid protein, disrupting critical protein-protein interactions.
Caption: Mechanism of action for HIV-1 capsid inhibitors.
Logical Workflow: SAR Leading to Inhibitor-53
This diagram outlines the logical progression of the structure-activity relationship study that identified inhibitor-53 as a potent scaffold.
Caption: SAR logic flow for the discovery of inhibitor-53.
Experimental Workflow: Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis and biological evaluation of inhibitor-53.
Caption: General workflow for synthesis and evaluation.
In Silico Modeling of HIV-1 NNRTI Binding to Reverse Transcriptase: A Technical Guide Featuring Compound 53
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling process for investigating the binding of non-nucleoside reverse transcriptase inhibitors (NNRTIs) to HIV-1 reverse transcriptase (RT). Using the diaryltriazine analog, Compound 53, as a central case study, this document details the computational workflows, relevant experimental validation protocols, and the underlying mechanism of allosteric inhibition.
Introduction to HIV-1 Reverse Transcriptase as a Drug Target
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the viral replication cycle is reverse transcriptase (RT), which converts the viral single-stranded RNA genome into double-stranded DNA, a necessary step for integration into the host genome. Due to its essential role and lack of a human counterpart, RT is a primary target for antiretroviral therapy.
NNRTIs are a cornerstone of HIV treatment. These compounds are allosteric inhibitors that bind to a hydrophobic pocket, known as the NNRTI binding pocket (NNIBP), located approximately 10 Å from the polymerase active site. This binding induces conformational changes that disrupt the catalytic function of the enzyme, effectively halting DNA synthesis. The continuous evolution of drug-resistant RT mutations necessitates the ongoing design and evaluation of new, more resilient inhibitors. In silico modeling has become an indispensable tool in this effort, allowing for the rapid screening, design, and optimization of novel NNRTI candidates.
Molecular Structures: The Enzyme and the Inhibitor
HIV-1 Reverse Transcriptase (RT)
HIV-1 RT is a heterodimer composed of two subunits, p66 (66 kDa) and p51 (51 kDa). The larger p66 subunit contains both the DNA polymerase and the RNase H active sites and is the primary target of NNRTIs. The polymerase domain is often described as resembling a human right hand, with "fingers," "palm," and "thumb" subdomains. The NNIBP is located within the palm subdomain of p66 and is characterized by key hydrophobic and aromatic residues such as Tyr181, Tyr188, Trp229, and Leu100, which are critical for inhibitor binding. For in silico studies, crystal structures of HIV-1 RT are readily available from the Protein Data Bank (PDB), with common wild-type and mutant structures including 1RTD, 1VRT, and 3V4I.
Case Study Inhibitor: Compound 53
Compound 53 is a diaryltriazine (DATA) analog developed as a potent NNRTI. Its structure features a central triazine core with two aryl wings, a common "butterfly-like" conformation for many NNRTIs, which allows it to fit snugly within the NNIBP.
-
Chemical Name: (S)-3-(3,5-dimethyl-4-((4-((4-(2-cyano-2-cyanovinyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)benzyl)-1-isopropyl-1H-imidazole-4-carbonitrile
-
Molecular Formula: C33H29N11
In Silico Modeling: A Step-by-Step Workflow
Molecular docking and simulation are powerful computational techniques used to predict the binding pose and affinity of a ligand (inhibitor) to its protein target. The following protocol outlines a typical workflow for modeling the interaction between an NNRTI like Compound 53 and HIV-1 RT.
Detailed Protocol: Molecular Docking
-
Protein Preparation:
-
Source: Download the crystal structure of wild-type HIV-1 RT (e.g., PDB ID: 1VRT) from the Protein Data Bank.
-
Software: Use molecular modeling software such as AutoDockTools, Chimera, or Maestro.
-
Procedure:
-
Remove all non-essential molecules from the PDB file, including water, co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms.
-
Define the protein as a rigid structure for standard docking.
-
-
-
Ligand Preparation:
-
Source: Obtain the 2D structure of Compound 53 and convert it to a 3D structure using software like ChemDraw or an online tool.
-
Software: Use AutoDockTools or similar software.
-
Procedure:
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand file in the appropriate format (e.g., PDBQT for AutoDock).
-
-
-
Docking Simulation:
-
Software: Utilize a docking program such as AutoDock Vina.
-
Procedure:
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the entire NNIBP. The center of the grid should be based on the coordinates of a known co-crystallized NNRTI, and its dimensions (e.g., 25x25x25 Å) should be sufficient to allow the ligand to move and rotate freely within the pocket.
-
Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the desired output file name.
-
Execution: Run the AutoDock Vina executable with the configuration file as input. The program will generate a set of predicted binding poses, ranked by their calculated binding affinity (docking score) in kcal/mol.
-
-
-
Analysis of Results:
-
Software: Use visualization software like PyMOL or Chimera.
-
Procedure:
-
Load the protein structure and the docked ligand poses.
-
Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between Compound 53 and the amino acid residues of the NNIBP.
-
Compare the predicted binding mode with known binding modes of other DATA analogs to validate the results. Molecular docking models show that the cyanovinyl group of Compound 53 forms crucial hydrogen bonds with the main chain of Lys101, a key interaction for high potency.
-
-
Data Presentation: In Vitro Activity of HIV-1 Capsid Inhibitor GSK878
An in-depth analysis of the preliminary in vitro activity of a novel HIV-1 capsid inhibitor is presented in this technical guide. Due to the absence of publicly available data for a compound specifically named "HIV-1 inhibitor-53," this document synthesizes information on a representative and potent HIV-1 capsid inhibitor, GSK878, to serve as a comprehensive example for researchers, scientists, and drug development professionals.
The following table summarizes the quantitative data on the in vitro antiviral activity and cytotoxicity of GSK878.
| Parameter | Value | Cell Line | Virus | Notes |
| EC50 (50% Effective Concentration) | 0.039 ± 0.014 nM | MT-2 | NLRepRluc-WT (reporter virus) | Mean of 92 independent values. |
| 0.081 ± 0.068 nM | MT-2 | Panel of 48 chimeric viruses with diverse CA sequences | EC50 values ranged from 0.022 to 0.216 nM. | |
| EC90 (90% Effective Concentration) | 0.101 ± 0.028 nM | MT-2 | NLRepRluc-WT (reporter virus) | Mean of 92 independent values. |
| CC50 (50% Cytotoxicity Concentration) | > 20 µM | MT-2 | N/A | Mean of 8 independent values. |
| Therapeutic Index (TI) | > 512,820 | MT-2 | N/A | Calculated as CC50/EC50. |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Antiviral Activity Assay
This protocol describes the determination of the 50% effective concentration (EC50) of an antiviral compound against a replication-competent HIV-1 reporter virus in a susceptible cell line.
-
Cell Preparation:
-
Culture MT-2 cells in appropriate growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a 5% CO2 incubator.
-
On the day of the assay, harvest cells in the exponential growth phase and adjust the cell density to a concentration suitable for infection.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., GSK878) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in the cell culture medium to achieve a range of desired concentrations.
-
-
Infection and Treatment:
-
Seed the MT-2 cells into a 96-well microplate.
-
Add the diluted compound to the appropriate wells. Include a no-drug control and a positive control (e.g., a known HIV-1 inhibitor like efavirenz).
-
Infect the cells with a predetermined amount of the HIV-1 reporter virus (e.g., NLRepRluc-WT).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for viral replication and reporter gene expression (e.g., 48-72 hours).
-
Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cytotoxicity Assay
This protocol outlines the procedure to determine the 50% cytotoxicity concentration (CC50) of a compound.
-
Cell Preparation:
-
Prepare and seed MT-2 cells in a 96-well plate as described in the antiviral activity assay protocol.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound to the wells. Include a no-compound control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral activity assay.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as the addition of a tetrazolium salt (e.g., MTT) or a resazurin-based reagent (e.g., CellTiter-Blue).
-
Measure the absorbance or fluorescence according to the assay manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the no-compound control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Mechanism of Action of HIV-1 Capsid Inhibitors
Caption: Mechanism of action of HIV-1 capsid inhibitors.
Experimental Workflow: In Vitro Antiviral Activity Assay
Caption: Workflow for an in vitro antiviral activity assay.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for a cytotoxicity assay.
Unraveling the Dual-Targeting Mechanism of HIV-1 Inhibitor-53: A Technical Overview
For Immediate Release
[City, State] – November 7, 2025 – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the development of inhibitors that can simultaneously engage multiple viral targets represents a promising strategy to enhance efficacy and combat drug resistance. This technical guide delves into the target identification and validation of HIV-1 inhibitor-53, a potent small molecule characterized as a dual inhibitor of two critical viral enzymes: HIV-1 Protease (PR) and Reverse Transcriptase (RT).
This compound has demonstrated significant inhibitory activity against both HIV-1 protease and reverse transcriptase, with reported IC50 values of 1.93 nM and 2.35 µM, respectively. This dual-action mechanism positions it as a compound of interest for further investigation in the development of novel antiretroviral therapies.
Quantitative Efficacy of this compound
The in vitro inhibitory potency of this compound against its designated targets has been quantified, providing a clear measure of its efficacy.
| Target Enzyme | IC50 Value |
| HIV-1 Protease (PR) | 1.93 nM |
| HIV-1 Reverse Transcriptase (RT) | 2.35 µM |
Caption: In vitro inhibitory concentrations (IC50) of this compound against its viral enzyme targets.
Target Validation and Mechanism of Action
The validation of this compound's targets relies on specific enzymatic assays that measure the inhibition of protease and reverse transcriptase activity. The dual-inhibition strategy is designed to disrupt the viral life cycle at two distinct and essential stages: viral maturation and the conversion of viral RNA into DNA.
Signaling Pathway of HIV-1 Inhibition
The following diagram illustrates the points of intervention for this compound within the viral life cycle.
Caption: Inhibition points of this compound in the viral life cycle.
Experimental Protocols
Detailed methodologies are crucial for the validation of enzyme inhibitors. The following sections outline the principles of the assays used to determine the inhibitory activity of compounds like this compound.
HIV-1 Protease Inhibition Assay
A common method to assess protease inhibition is a fluorescence resonance energy transfer (FRET) based assay.
Principle: A synthetic peptide substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent donor and a quencher molecule. In the absence of an inhibitor, the protease cleaves the substrate, separating the donor and quencher and resulting in a detectable fluorescent signal. The presence of an inhibitor prevents cleavage, leading to a decrease in fluorescence.
Workflow Diagram:
Caption: Workflow for a typical HIV-1 Protease FRET-based inhibition assay.
HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory effect on reverse transcriptase is often measured using a radio- or non-radioisotopic polymerase assay.
Principle: This assay quantifies the synthesis of a DNA strand from an RNA or DNA template by the reverse transcriptase enzyme. The incorporation of labeled nucleotides into the newly synthesized DNA is measured. An inhibitor will reduce the amount of incorporated label, indicating a decrease in enzyme activity.
Workflow Diagram:
Caption: Workflow for a typical HIV-1 Reverse Transcriptase inhibition assay.
Conclusion and Future Directions
This compound demonstrates a promising profile as a dual-target inhibitor. The potent inhibition of both protease and reverse transcriptase in enzymatic assays provides a strong rationale for further development. The next critical steps in the validation of this compound would involve cell-based assays to determine its efficacy in a cellular context (EC50) and to assess its cytotoxicity (CC50) to establish a selectivity index. Further research into the structural basis of its interaction with both enzymes could guide the optimization of this and similar dual-target inhibitors.
Disclaimer: The information presented in this technical guide is based on publicly available data for a compound designated as "this compound". A comprehensive evaluation would require access to the primary scientific literature describing its discovery and characterization.
The Rationale and Development of Dual HIV-1 Protease and Reverse Transcriptase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Highly Active Antiretroviral Therapy (HAART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition.[1] However, the long-term success of HAART is challenged by several significant hurdles, including the emergence of multidrug-resistant viral strains, high pill burden leading to patient non-adherence, and cumulative drug toxicities.[1][2][3] A promising strategy to overcome these limitations is the development of single chemical entities that can simultaneously inhibit multiple key viral enzymes. This guide provides an in-depth technical overview of the rationale, design strategies, and evaluation methods for developing dual inhibitors targeting two critical HIV-1 enzymes: the Protease (PR) and the Reverse Transcriptase (RT).
The Core Rationale: Targeting Two Pillars of the Viral Lifecycle
HIV-1 Protease and Reverse Transcriptase are indispensable for viral replication, acting at different stages of the lifecycle.
-
Reverse Transcriptase (RT): This enzyme is responsible for the first crucial step after viral entry: the transcription of the single-stranded viral RNA genome into double-stranded DNA.[3] This proviral DNA is then integrated into the host cell's genome. Inhibiting RT halts the viral lifecycle at an early stage.
-
Protease (PR): After the proviral DNA is transcribed and translated by the host cell machinery, it produces large polyprotein precursors. HIV-1 Protease is responsible for cleaving these polyproteins into mature, functional viral proteins and enzymes, a necessary step for the assembly of new, infectious virions.[4] Inhibition of PR results in the production of immature, non-infectious virus particles.
By targeting both enzymes, a dual inhibitor can disrupt the viral lifecycle at two distinct points, offering several potential advantages over combination therapies.
Key Advantages of a Dual-Inhibitor Strategy:
-
Simplified Treatment Regimens: A single molecule with dual activity can significantly reduce the number of pills a patient needs to take, which can improve adherence to the treatment plan.[3]
-
Reduced Risk of Drug-Drug Interactions: Combining multiple drugs, as in standard HAART, increases the potential for adverse interactions. A single, multi-target agent can mitigate this risk.[3]
-
Novel Resistance Profile: The virus would need to develop mutations in two different enzymes simultaneously to overcome the inhibitor. This could present a higher genetic barrier to the development of resistance compared to single-target agents.
-
Potentially Lower Toxicity: Reducing the overall drug exposure could lead to fewer long-term side effects associated with antiretroviral therapy.
Design Strategies for Dual PR-RT Inhibitors
Two primary strategies have been explored for creating molecules with dual activity against HIV-1 Protease and Reverse Transcriptase.
Single-Molecule Inhibitors by Pharmacophore Merging
This approach involves designing a single chemical scaffold that incorporates the necessary pharmacophoric features to bind to the active sites of both enzymes. Researchers have attempted to identify common structural motifs or potential overlapping binding pockets. For example, Zhu et al. developed a new class of potential dual inhibitors based on ligand-binding site interactions and the uniformity of key residues in the active sites of both PR and RT.[4]
Conjugate "Double-Drugs" (Pro-drugs)
This strategy involves chemically linking a known protease inhibitor to a known reverse transcriptase inhibitor via a cleavable linker.[1] The resulting conjugate, or "double-drug," is designed to be stable in circulation but is cleaved inside the target cell to release both active drugs. This ensures that both inhibitors are delivered to the site of action simultaneously. An example of this is the compound KNI-1039, which conjugates a protease inhibitor with the reverse transcriptase inhibitor zidovudine (AZT) through a glutarylglycine linker.[1] This compound was found to be relatively stable in culture medium but regenerated the active inhibitors in a cell homogenate.[1]
Quantitative Data on Dual PR-RT Inhibitors
The development of potent, single-molecule dual inhibitors has been challenging. The data below, from a study by Zhu et al., summarizes the inhibitory activity of several novel compounds designed as dual PR/RT inhibitors.[4] While they show potent activity against HIV-1 Protease, their activity against Reverse Transcriptase is significantly weaker, highlighting the difficulty in achieving balanced, high potency against two structurally different enzymes with a single molecule.
| Compound | HIV-1 Protease IC50 (nM) | HIV-1 Reverse Transcriptase IC50 (µM) |
| 5a | 15.5 | 241.8 |
| 5b | 62.1 | 188.7 |
| Data summarized from Zhu et al. (2022).[4] IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |
Experimental Protocols
The evaluation of potential dual inhibitors requires robust and specific assays for each target enzyme. Below are detailed methodologies for key experiments.
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay quantifies the activity of HIV-1 PR by measuring the cleavage of a specific fluorescently labeled peptide substrate.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 PR, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Assay Buffer
-
Fluorogenic HIV-1 PR substrate (e.g., based on a FRET pair)
-
Test compounds (potential inhibitors)
-
Known Protease Inhibitor (e.g., Pepstatin A) as a positive control
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader (Ex/Em = ~330/450 nm)
Protocol:
-
Reagent Preparation: Prepare a working solution of HIV-1 Protease in cold Assay Buffer. Prepare serial dilutions of the test compounds and the positive control inhibitor.
-
Reaction Setup: To each well of the 96-well plate, add the following:
-
Enzyme Control: HIV-1 Protease solution and Assay Buffer.
-
Inhibitor Control: HIV-1 Protease solution and the positive control inhibitor.
-
Test Compound: HIV-1 Protease solution and the test compound at various concentrations.
-
Background Control: Assay Buffer only.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add the HIV-1 Protease substrate solution to all wells to start the reaction. Mix thoroughly.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically over 1-3 hours at 37°C, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)
This assay measures the DNA polymerase activity of RT by quantifying the amount of a labeled DNA product synthesized from an RNA template.
Principle: The assay measures the synthesis of a DNA strand using an RNA template. The newly synthesized DNA incorporates digoxigenin (DIG) and biotin-labeled nucleotides. The biotin-labeled DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which generates a colorimetric signal.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Lysis Buffer
-
Reaction Buffer (containing template/primer, dNTPs, DIG-dUTP, Biotin-dUTP)
-
Streptavidin-coated 96-well microplate
-
Anti-DIG-HRP conjugate
-
Wash Buffer
-
HRP Substrate (e.g., ABTS)
-
Stop Solution
-
Microplate reader (absorbance at ~405 nm)
Protocol:
-
Enzyme and Inhibitor Preparation: Prepare a working solution of HIV-1 RT in Lysis Buffer. Prepare serial dilutions of the test compounds and a known RT inhibitor (e.g., Nevirapine) as a positive control.
-
Reverse Transcription Reaction:
-
In separate tubes, mix the HIV-1 RT enzyme with either Lysis Buffer (enzyme control), the positive control, or the test compound. Incubate for 15-30 minutes at room temperature.
-
Add the Reaction Buffer to each tube to initiate DNA synthesis.
-
Incubate the reaction for 1-2 hours at 37°C.
-
-
Capture and Detection (ELISA):
-
Transfer the reaction mixtures to the streptavidin-coated microplate wells.
-
Incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind to the plate.
-
Wash the plate 3-5 times with Wash Buffer to remove unbound components.
-
Add the Anti-DIG-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the plate again 3-5 times with Wash Buffer.
-
Add the HRP substrate and incubate until sufficient color develops (15-30 minutes).
-
Add Stop Solution to quench the reaction.
-
-
Measurement and Analysis:
-
Read the absorbance of each well at 405 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control (after subtracting background).
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Challenges and Future Directions
The development of effective dual HIV-1 PR and RT inhibitors faces significant challenges. The primary hurdle is achieving balanced and high potency against two enzymes with distinct active site architectures and substrate requirements. As seen in the available data, compounds often show strong inhibition of one target but weak activity against the other.[4] Furthermore, optimizing a single molecule for favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) for dual-target engagement is complex.
Despite these challenges, the strategy remains a compelling approach to improving HIV therapy. Future efforts may focus on:
-
Computational and Structure-Based Design: Advanced molecular modeling to identify novel scaffolds that can effectively interact with both enzymatic targets.
-
Novel Linker Chemistries: For conjugate drugs, developing linkers that offer better stability in plasma and more efficient cleavage within target cells.
-
Fragment-Based Drug Discovery: Combining small molecular fragments that bind to sub-pockets of each enzyme to build a potent dual inhibitor.
References
- 1. Design, synthesis, and biological evaluation of anti-HIV double-drugs. conjugates of HIV protease inhibitors with a reverse transcriptase inhibitor through spontaneously cleavable linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of reverse transcriptase and protease inhibitors in two-drug combinations against human immunodeficiency virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid Molecules as Potential Drugs for the Treatment of HIV: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research Profile of HIV-1 Inhibitor-53: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
HIV-1 inhibitor-53 is an early-stage research compound identified as a dual inhibitor of two critical enzymes in the HIV-1 replication cycle: HIV-1 protease (PR) and reverse transcriptase (RT). This dual-target mechanism presents a potential strategy for combating HIV-1 infection, possibly offering advantages in terms of efficacy and resistance profiles over single-target agents. This document provides a summary of the publicly available technical data for this compound, intended to inform researchers and drug development professionals.
Disclaimer: The information presented in this guide is based on currently available data from chemical and biological suppliers. A primary, peer-reviewed research publication detailing the synthesis, full experimental protocols, and comprehensive biological evaluation of this compound could not be identified through extensive searches. Therefore, the in-depth experimental methodologies and detailed structure-activity relationship (SAR) data typically found in such publications are not available at this time.
Core Compound and In Vitro Activity Data
This compound has demonstrated inhibitory activity against both HIV-1 protease and reverse transcriptase in in vitro assays. The key inhibitory concentrations are summarized in the table below.
| Target Enzyme | Parameter | Value | Reference |
| HIV-1 Protease (PR) | IC50 | 1.93 nM | [1][2][3][4] |
| HIV-1 Reverse Transcriptase (RT) | IC50 | 2.35 µM | [1][2][3][4] |
Table 1: In Vitro Inhibitory Activity of this compound. IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the respective enzyme by 50%.
Putative Mechanism of Action
Based on its identified targets, this compound is presumed to interfere with two crucial stages of the viral life cycle:
-
Protease Inhibition: HIV-1 protease is essential for the maturation of newly formed virus particles. By inhibiting this enzyme, this compound likely prevents the cleavage of Gag and Gag-Pol polyproteins, resulting in the production of immature, non-infectious virions.
-
Reverse Transcriptase Inhibition: HIV-1 reverse transcriptase is responsible for transcribing the viral RNA genome into DNA, a necessary step for the integration of the viral genetic material into the host cell's genome. Inhibition of RT blocks this process, halting the viral replication cycle at an early stage.
A simplified diagram illustrating the targeted steps in the HIV-1 life cycle is provided below.
Figure 1: Targeted HIV-1 Replication Steps. This diagram illustrates the points in the HIV-1 life cycle inhibited by a dual reverse transcriptase and protease inhibitor like this compound.
Experimental Protocols (Hypothetical)
As the specific experimental details for this compound have not been published, this section provides a generalized, hypothetical workflow for the in vitro evaluation of a dual HIV-1 protease and reverse transcriptase inhibitor. This is an illustrative example and does not represent the actual protocol used for this compound.
HIV-1 Protease Inhibition Assay (FRET-based)
-
Principle: A fluorogenic substrate containing a cleavage site for HIV-1 protease is flanked by a fluorescent donor and a quencher molecule. In the uncleaved state, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Reagents:
-
Recombinant HIV-1 Protease
-
FRET substrate
-
Assay buffer (e.g., sodium acetate, NaCl, EDTA, DTT, pH 4.7)
-
Test compound (this compound)
-
Positive control (e.g., a known protease inhibitor like Ritonavir)
-
DMSO (for compound dilution)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the diluted inhibitor or control to microplate wells.
-
Add recombinant HIV-1 protease to the wells and incubate for a specified period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
-
Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by RT using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG-dUTP is quantified using an anti-DIG antibody conjugated to peroxidase.
-
Reagents:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
dNTP mix including DIG-dUTP
-
Assay buffer
-
Test compound (this compound)
-
Positive control (e.g., a known RT inhibitor like Nevirapine)
-
Anti-DIG-Peroxidase antibody
-
Peroxidase substrate (e.g., ABTS)
-
-
Procedure:
-
Coat microplate wells with streptavidin and incubate with biotin-labeled oligo(dT) primers.
-
Add the poly(A) template, dNTP mix (with DIG-dUTP), and recombinant HIV-1 RT to the wells.
-
Add serial dilutions of this compound or control.
-
Incubate to allow for DNA synthesis.
-
Wash the wells to remove unincorporated nucleotides.
-
Add the anti-DIG-Peroxidase antibody and incubate.
-
Wash and add the peroxidase substrate.
-
Measure the absorbance using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value as described for the protease assay.
-
Figure 2: Hypothetical In Vitro Assay Workflow. This diagram outlines the general steps for evaluating a dual HIV-1 protease and reverse transcriptase inhibitor.
Future Directions
The available data on this compound positions it as an early-stage lead compound. Further research would be required to fully characterize its potential. Key next steps would include:
-
Antiviral Activity in Cell-based Assays: Determining the EC50 (half-maximal effective concentration) in HIV-1 infected cell lines (e.g., MT-4, TZM-bl) to assess its activity in a more biologically relevant context.
-
Cytotoxicity Assays: Evaluating the CC50 (half-maximal cytotoxic concentration) to determine the inhibitor's therapeutic window (Selectivity Index = CC50/EC50).
-
Resistance Profiling: Investigating the inhibitor's activity against a panel of HIV-1 strains with known resistance mutations to current antiretroviral drugs.
-
Pharmacokinetic Studies: In vivo studies in animal models to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.
This compound is a dual-target inhibitor with potent activity against HIV-1 protease and moderate activity against reverse transcriptase in vitro. While the lack of published, peer-reviewed data limits a comprehensive evaluation, the existing information suggests it may be a starting point for further drug discovery efforts in the field of HIV-1 therapeutics. Researchers interested in this compound are encouraged to seek more detailed information from its suppliers and to conduct independent validation and further studies.
References
- 1. Inhibitors | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Determination of IC50 for HIV-1 Inhibitor-53 Against Reverse Transcriptase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, and the viral enzyme reverse transcriptase (RT) is a cornerstone of antiretroviral therapy.[1][2] HIV-1 RT is responsible for converting the viral RNA genome into double-stranded DNA, a critical step for viral replication and integration into the host genome.[1][3] Consequently, RT is a prime target for the development of antiviral drugs.[4] These drugs fall into two main classes: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][4] The discovery and characterization of novel RT inhibitors are crucial for overcoming drug resistance and improving therapeutic outcomes.
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel, non-nucleoside HIV-1 reverse transcriptase inhibitor, designated "Inhibitor-53." The IC50 value is a critical parameter for quantifying the potency of an inhibitor. The described method is based on a non-radioactive, colorimetric assay that measures the DNA synthesis activity of HIV-1 RT.
Principle of the Assay
The assay quantifies the amount of digoxigenin (DIG)-labeled dUTP incorporated into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The newly synthesized DIG-labeled DNA is then captured on a streptavidin-coated microplate via a biotin-labeled oligo(dT) primer. The amount of incorporated DIG is detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The intensity of the color produced is directly proportional to the RT activity. In the presence of an inhibitor, RT activity is reduced, leading to a decrease in the colorimetric signal.
Signaling Pathway of HIV-1 Reverse Transcription and Inhibition
Caption: Mechanism of HIV-1 RT inhibition by a non-nucleoside inhibitor (NNRTI).
Experimental Workflow
Caption: Experimental workflow for IC50 determination of an HIV-1 RT inhibitor.
Data Presentation
The following table summarizes hypothetical data for the determination of the IC50 value for Inhibitor-53.
| Inhibitor-53 Conc. (nM) | Log [Inhibitor-53] (M) | Absorbance (405 nm) (Mean ± SD) | % Inhibition |
| 0 (No Inhibitor) | - | 1.25 ± 0.08 | 0 |
| 0.1 | -10 | 1.18 ± 0.06 | 5.6 |
| 1 | -9 | 1.05 ± 0.05 | 16.0 |
| 10 | -8 | 0.68 ± 0.04 | 45.6 |
| 50 | -7.3 | 0.35 ± 0.03 | 72.0 |
| 100 | -7 | 0.15 ± 0.02 | 88.0 |
| 500 | -6.3 | 0.08 ± 0.01 | 93.6 |
| 1000 | -6 | 0.05 ± 0.01 | 96.0 |
| Background (No RT) | - | 0.04 ± 0.01 | 100 |
IC50 Value: Based on a non-linear regression analysis of the dose-response curve (log[inhibitor] vs. % inhibition), the calculated IC50 for Inhibitor-53 is approximately 12.5 nM .
Experimental Protocols
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Streptavidin-coated 96-well microplates
-
Inhibitor-53
-
Control Inhibitor (e.g., Nevirapine or Efavirenz)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.3, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Template/Primer: Poly(A) (template) and Biotin-Oligo(dT) (primer)
-
Nucleotide Mix: dATP, dCTP, dGTP, dTTP, and DIG-dUTP
-
Lysis Buffer (for enzyme dilution)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-Digoxigenin-HRP Conjugate
-
HRP Substrate (e.g., ABTS)
-
Stop Solution (e.g., 1% SDS)
-
DMSO (for inhibitor dilution)
-
Microplate reader
Protocol
1. Preparation of Reagents and Inhibitor Dilutions
1.1. Prepare all buffers and store them at the recommended temperatures. 1.2. Thaw all reagents on ice before use. 1.3. Prepare a stock solution of Inhibitor-53 (e.g., 10 mM) in 100% DMSO. 1.4. Perform serial dilutions of the Inhibitor-53 stock solution in reaction buffer to achieve the final desired concentrations (e.g., from 1000 nM to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. 1.5. Prepare a positive control inhibitor (e.g., Nevirapine) in the same manner. 1.6. Prepare a "No Inhibitor" control containing only the reaction buffer and the same final concentration of DMSO. 1.7. Prepare a "Background" control containing reaction buffer but no HIV-1 RT. 1.8. Dilute the HIV-1 RT enzyme to the working concentration in lysis buffer immediately before use.
2. Assay Procedure
2.1. In a separate 96-well reaction plate (not the streptavidin-coated plate), add 20 µL of the serially diluted Inhibitor-53 or control solutions to the appropriate wells in triplicate. 2.2. Add 20 µL of the template/primer and nucleotide mix solution to each well. 2.3. To initiate the reaction, add 10 µL of the diluted HIV-1 RT enzyme to all wells except the "Background" control wells. Add 10 µL of lysis buffer to the "Background" wells. 2.4. Mix the contents of the wells gently by pipetting up and down. 2.5. Incubate the reaction plate at 37°C for 1 hour to allow for DNA synthesis. 2.6. After incubation, transfer 40 µL of the reaction mixture from each well to the corresponding wells of a streptavidin-coated microplate. 2.7. Incubate the streptavidin-coated plate at 37°C for 1 hour to allow the biotinylated primer-DNA complex to bind to the streptavidin. 2.8. Wash the plate three times with 200 µL of wash buffer per well to remove unbound reagents. 2.9. Add 100 µL of diluted anti-digoxigenin-HRP conjugate to each well. 2.10. Incubate the plate at 37°C for 1 hour. 2.11. Wash the plate five times with 200 µL of wash buffer per well. 2.12. Add 100 µL of HRP substrate (e.g., ABTS) to each well. 2.13. Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color has developed. 2.14. Stop the reaction by adding 100 µL of stop solution to each well. 2.15. Read the absorbance of each well at 405 nm using a microplate reader.
3. Data Analysis
3.1. Subtract the average absorbance of the "Background" control from all other absorbance readings. 3.2. Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
3.3. Plot the % Inhibition against the logarithm of the inhibitor concentration. 3.4. Determine the IC50 value by performing a non-linear regression analysis (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
Conclusion
This application note provides a robust and reliable method for determining the IC50 of the novel HIV-1 reverse transcriptase inhibitor, Inhibitor-53. The non-radioactive, colorimetric assay is well-suited for screening and characterizing potential antiretroviral compounds in a research and drug development setting. Accurate determination of the IC50 is a critical first step in evaluating the potential of new therapeutic agents against HIV-1.
References
Application Notes and Protocols: Testing HIV-1 Inhibitor-53 on Drug-Resistant HIV-1 Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug-resistant HIV-1 strains represents a significant challenge to effective antiretroviral therapy (ART). Continuous efforts in drug discovery and development are essential to provide new therapeutic options for individuals harboring resistant virus. This document provides a detailed protocol for the evaluation of a novel compound, "HIV-1 inhibitor-53," against a panel of clinically relevant drug-resistant HIV-1 strains. These protocols are designed to be adaptable depending on the putative mechanism of action of the inhibitor.
The primary objectives of this testing protocol are to:
-
Determine the in vitro efficacy of this compound against wild-type and a panel of drug-resistant HIV-1 strains.
-
Establish the 50% effective concentration (EC₅₀) and 90% effective concentration (EC₉₀) of the inhibitor for each viral strain.
-
Calculate the resistance factor (RF) for each resistant strain compared to the wild-type virus.
-
Assess the cytotoxicity of the inhibitor in the cell lines used for antiviral assays.
Pre-experimental Considerations
Prior to initiating the testing protocol, it is crucial to have a preliminary understanding of the likely mechanism of action of this compound. This will inform the selection of appropriate drug-resistant strains and control compounds. For the purpose of this protocol, we will outline procedures applicable to inhibitors targeting key stages of the HIV-1 life cycle: Entry , Reverse Transcription , and Protease-mediated maturation .
Selection of Drug-Resistant HIV-1 Strains
A panel of laboratory-adapted or clinical isolate-derived HIV-1 strains with well-characterized resistance mutations should be utilized. The selection should include strains with resistance to major classes of antiretroviral drugs.
Table 1: Recommended Panel of Drug-Resistant HIV-1 Strains
| Target Enzyme/Protein | Drug Class Resistance | Key Resistance Mutations | Reference Strain |
| Reverse Transcriptase | NRTI | M184V, K65R, T215Y | HXB2-M184V |
| Reverse Transcriptase | NNRTI | K103N, Y181C, G190A | NL4-3-K103N |
| Protease | PI | D30N, M46I/L, I50V, I84V, L90M | NL4-3-L90M |
| Integrase | INSTI | G140S, Q148H/R, N155H | pNL4.3-IN(Q148H) |
| Entry (gp120) | Attachment Inhibitor | (Strain-specific mutations) | (e.g., resistant to BMS-626529) |
| Entry (gp41) | Fusion Inhibitor | G36D, V38A/M, N43D | (e.g., resistant to Enfuvirtide) |
| Wild-Type Control | - | None | HIV-1 IIIB, NL4-3, or equivalent |
Experimental Protocols
Cell Culture and Virus Propagation
Materials:
-
Target cells (e.g., TZM-bl cells, PM1 cells, or peripheral blood mononuclear cells [PBMCs])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)
-
HIV-1 viral stocks (wild-type and resistant strains)
Protocol:
-
Maintain target cells in a humidified incubator at 37°C with 5% CO₂.
-
Propagate viral stocks by infecting susceptible target cells.
-
Harvest viral supernatants when cytopathic effects are evident or p24 antigen levels are optimal.
-
Determine the 50% tissue culture infectious dose (TCID₅₀) of each viral stock using a standard endpoint dilution assay.
-
Store viral stocks in aliquots at -80°C.
In Vitro Antiviral Activity Assay (Phenotypic Assay)
This protocol describes a cell-based assay to determine the concentration of this compound required to inhibit viral replication by 50% (EC₅₀).
Materials:
-
This compound (stock solution of known concentration)
-
Control inhibitors (e.g., an approved drug from the same class as the putative mechanism of inhibitor-53)
-
96-well cell culture plates
-
Target cells
-
Viral stocks
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent for TZM-bl cells)
Protocol:
-
Prepare serial dilutions of this compound and control inhibitors in complete cell culture medium.
-
Seed target cells into 96-well plates at an appropriate density.
-
Add the serially diluted inhibitor to the wells.
-
Infect the cells with a pre-determined amount of wild-type or drug-resistant HIV-1 (e.g., at a multiplicity of infection [MOI] of 0.01 to 0.1).
-
Incubate the plates at 37°C with 5% CO₂ for 3-7 days.
-
At the end of the incubation period, quantify viral replication in the cell culture supernatants or cell lysates. For TZM-bl cells, this is typically done by measuring luciferase activity. For other cell types, p24 antigen levels in the supernatant are commonly measured.
-
Generate dose-response curves by plotting the percentage of viral inhibition against the log₁₀ of the inhibitor concentration.
-
Calculate the EC₅₀ and EC₉₀ values using a non-linear regression analysis (e.g., sigmoidal dose-response).
Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
This compound
-
96-well cell culture plates
-
Target cells
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTS, or XTT assay kits)
Protocol:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Seed target cells into 96-well plates at the same density used in the antiviral assay.
-
Add the serially diluted inhibitor to the wells.
-
Incubate the plates for the same duration as the antiviral assay.
-
At the end of the incubation period, measure cell viability according to the manufacturer's instructions for the chosen assay kit.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the inhibitor that reduces cell viability by 50%.
-
Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile.
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format to facilitate comparison.
Table 2: Antiviral Activity and Cytotoxicity of this compound
| HIV-1 Strain | Key Resistance Mutations | EC₅₀ (nM) ± SD | EC₉₀ (nM) ± SD | Resistance Factor (RF) | CC₅₀ (µM) ± SD | Selectivity Index (SI) |
| Wild-Type (NL4-3) | None | 1.0 | ||||
| NRTI-Resistant | M184V | |||||
| NNRTI-Resistant | K103N | |||||
| PI-Resistant | L90M | |||||
| INSTI-Resistant | Q148H |
-
Resistance Factor (RF): Calculated as the ratio of the EC₅₀ for the resistant strain to the EC₅₀ for the wild-type strain (RF = EC₅₀ resistant / EC₅₀ wild-type). An RF > 2.5 is generally considered significant.
-
SD: Standard Deviation from at least three independent experiments.
Visualizations
Signaling Pathways
The following diagrams illustrate the key stages of the HIV-1 life cycle that are common targets for antiretroviral drugs.
Caption: HIV-1 entry pathway and targets of entry inhibitors.
Caption: Key steps in HIV-1 replication and targets of major drug classes.
Experimental Workflow
Caption: Workflow for evaluating the in vitro activity of this compound.
Interpretation of Results
The results from these experiments will provide a comprehensive profile of the in vitro activity of this compound against drug-resistant HIV-1.
-
Potency: The EC₅₀ value against wild-type virus indicates the intrinsic potency of the inhibitor.
-
Resistance Profile: The Resistance Factor (RF) for each mutant strain will delineate the cross-resistance profile of inhibitor-53. High RF values against strains resistant to a particular drug class may suggest a similar mechanism of action and potential for cross-resistance. Conversely, low RF values against strains resistant to existing drugs would be a highly desirable characteristic.
-
Therapeutic Window: The Selectivity Index (SI) provides an early indication of the potential therapeutic window of the compound. A high SI is desirable, indicating that the compound is effective at concentrations well below those that cause toxicity to host cells.
Conclusion
This detailed protocol provides a robust framework for the preclinical evaluation of this compound against drug-resistant HIV-1 strains. The data generated will be critical for guiding further drug development efforts, including lead optimization, mechanism of action studies, and the design of subsequent in vivo efficacy and safety studies. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for the advancement of novel HIV-1 therapeutics.
Application Note: Pharmacokinetic Profiling of Dual-Target HIV-1 Inhibitors
Introduction
The development of dual-target inhibitors represents a promising strategy in anti-HIV therapy, aiming to enhance efficacy, reduce pill burden, and combat drug resistance. These compounds act on two distinct stages of the HIV-1 lifecycle, such as reverse transcription and integration.[1] A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is critical for its progression from a preclinical candidate to a clinical therapeutic.[2][3] This document provides a guide to the essential protocols and data interpretation for the pharmacokinetic profiling of novel dual HIV-1 inhibitors.
Key Pharmacokinetic Parameters
A successful drug candidate should possess favorable pharmacokinetic properties. The primary parameters evaluated during preclinical assessment include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma after administration.
-
Time to Reach Cmax (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.[4]
-
Area Under the Curve (AUC): The total drug exposure over time, representing the integral of the plasma concentration-time curve.[4]
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Oral Bioavailability (%F): The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.
Experimental and Logical Workflows
A systematic approach, beginning with in vitro assays and progressing to in vivo studies, is essential for a comprehensive PK assessment.
Caption: Preclinical pharmacokinetic profiling workflow for dual HIV-1 inhibitors.
Dual-target inhibitors are designed to interfere with multiple, critical steps in the viral replication cycle. The diagram below illustrates the targets for a hypothetical dual inhibitor acting on Reverse Transcriptase (RT) and Integrase (IN).
Caption: Mechanism of action for a dual HIV-1 Reverse Transcriptase/Integrase inhibitor.
Data Presentation: Pharmacokinetic Parameters
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between different compounds and animal models.
Table 1: Example Pharmacokinetic Profile of a Dual HIV-1 Inhibitor (NBD-14189) [5]
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%F) | Species |
| NBD-14189 | IV | 5 | 231 ± 20 | 0.08 | 9.8 | 487 ± 55 | - | Rat |
| NBD-14189 | PO | 50 | 44 ± 11 | 8.0 | 8.19 | 328 ± 103 | 6.7 | Rat |
| NBD-14189 | PO | 50 | - | - | - | - | 61 | Dog |
Table 2: Template for Summarizing Key In Vitro ADME Properties
| Compound ID | Microsomal Stability(t½, min) | Hepatocyte Stability(t½, min) | Plasma Protein Binding(% Bound) | Caco-2 Permeability(Papp A→B, 10⁻⁶ cm/s) | CYP Inhibition(IC₅₀, µM) |
| Compound X | 3A4: | ||||
| 2D6: | |||||
| 2C9: | |||||
| Compound Y | 3A4: | ||||
| 2D6: | |||||
| 2C9: |
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a dual inhibitor by cytochrome P450 enzymes in liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound at 200 µM in buffer.
-
Incubation Mixture: In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration ~0.5 mg/mL).
-
Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the reaction by adding the test compound to achieve a final concentration of 1 µM.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples at 4000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of a dual inhibitor following intravenous and oral administration in a rodent model.[5]
Materials:
-
Test compound
-
Vehicle for IV administration (e.g., Solutol/Ethanol/Water)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (cannulated, if possible for serial sampling)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge, LC-MS/MS system
Methodology:
-
Acclimatization: Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing (water ad libitum).
-
Dosing:
-
Intravenous (IV) Group (n=3): Administer the compound via the tail vein at a specific dose (e.g., 5 mg/kg).
-
Oral (PO) Group (n=3): Administer the compound via oral gavage at a specific dose (e.g., 50 mg/kg).
-
-
Blood Sampling: Collect blood samples (~100 µL) from the jugular vein or other appropriate site at pre-defined time points.
-
IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose.
-
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drug from plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of the test compound using a validated LC-MS/MS method.
-
PK Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC, CL, Vd). Calculate oral bioavailability using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 3: Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of the dual inhibitor bound to plasma proteins.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Control plasma (e.g., human, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., RED device) with semi-permeable membranes (8-14 kDa MWCO)
-
LC-MS/MS system
Methodology:
-
Preparation: Spike the test compound into plasma to achieve the desired final concentration (e.g., 2 µM).
-
Dialysis Setup: Add the spiked plasma to one chamber of the dialysis device and an equal volume of PBS to the adjacent chamber, separated by the dialysis membrane.
-
Incubation: Seal the device and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (e.g., 4-6 hours, determined empirically).
-
Sampling: After incubation, take equal aliquots from both the plasma chamber and the buffer chamber.
-
Matrix Matching: Add blank plasma to the buffer aliquot and PBS to the plasma aliquot to ensure identical matrix composition for analysis.
-
Analysis: Quantify the concentration of the compound in both the plasma and buffer samples using LC-MS/MS.
-
Calculation: Calculate the percentage of compound bound to plasma proteins using the formula: % Bound = [(Conc_plasma - Conc_buffer) / Conc_plasma] * 100.
A rigorous and systematic pharmacokinetic evaluation is indispensable for the successful development of dual HIV-1 inhibitors. The protocols and workflows outlined in this document provide a foundational framework for researchers to generate high-quality, reproducible data. This data is crucial for selecting candidates with drug-like properties, enabling rational dose selection for further efficacy and toxicity studies, and ultimately increasing the probability of clinical success.[5][6]
References
- 1. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsciences.com [ijsciences.com]
- 3. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Pharmacokinetics of a Dual Inhibitor of HIV-1, NBD-14189, in Rats and Dogs with a Proof-of-Concept Evaluation of Antiviral Potency in SCID-hu Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Cytotoxicity Assay for HIV-1 Inhibitor-53
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the cytotoxicity of a novel compound, HIV-1 Inhibitor-53, using a luminescent-based cell viability assay. The primary protocol described is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[1][2] This method is highly sensitive, amenable to high-throughput screening, and involves a simple "add-mix-measure" procedure.[1][2] Additionally, alternative methods such as the Lactate Dehydrogenase (LDH) and MTT/XTT assays are discussed. This guide includes a step-by-step experimental workflow, data presentation tables with representative data, and diagrams illustrating the experimental process and relevant cellular pathways.
Introduction
The development of novel antiretroviral agents is crucial for combating the Human Immunodeficiency Virus Type 1 (HIV-1). A critical step in the preclinical evaluation of any new drug candidate, such as this compound, is the assessment of its cellular toxicity.[3] Cytotoxicity assays determine the concentration at which a compound induces cell death, a value typically expressed as the 50% cytotoxic concentration (CC50).[3][4] This value is essential for calculating the Selectivity Index (SI), which is the ratio of CC50 to the 50% effective concentration (EC50 or IC50).[4][5][6] A high SI value is desirable, indicating that the compound is effective against the virus at concentrations far below those that are toxic to host cells.
This application note details a robust protocol for determining the CC50 of this compound in a relevant human T-lymphocyte cell line (e.g., MT-4 cells), which is susceptible to HIV-1-induced cytopathic effects.
Assay Principle: CellTiter-Glo® Luminescent Assay
The CellTiter-Glo® Assay quantifies the number of viable cells in culture by measuring the amount of ATP present, a key indicator of metabolic activity.[1][7] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. When the reagent is added to cultured cells, it induces cell lysis, releasing ATP. In the presence of ATP, the luciferase enzyme catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP.[1] This luminescence is stable, with a half-life of over five hours, providing flexibility in measurement.[1] The amount of ATP is directly proportional to the number of viable cells in the culture.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the cytotoxicity assessment of this compound.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format. All procedures should be performed under sterile conditions in a biosafety cabinet.
Materials and Reagents
-
Cell Line: MT-4 (human T-lymphocytic) cells or other appropriate HIV-1 susceptible cell line (e.g., PM1, TZM-bl).[3][8]
-
Compound: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega, G7570).[9]
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO2)
-
White, opaque-walled 96-well microplates (for luminescence assays).[9]
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
-
Orbital plate shaker
-
Sterile, disposable reagent reservoirs
-
Procedure
Day 1: Cell Seeding
-
Culture MT-4 cells to ensure they are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.
-
Dilute the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate, resulting in 1 x 10^4 cells per well.
-
Include control wells:
-
Cell-free controls: 100 µL of culture medium only (to measure background luminescence).
-
Vehicle controls: Cells treated with the highest concentration of DMSO used in the serial dilutions (e.g., 0.5%).
-
-
Incubate the plate for 4-6 hours to allow cells to acclimatize.
Day 2: Compound Addition
-
Prepare serial dilutions of this compound. For example, create a 2-fold or 3-fold dilution series in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.01 µM).[9]
-
Carefully add 100 µL of each compound dilution to the appropriate wells in triplicate. The final volume in each well will be 200 µL.
-
Add 100 µL of culture medium containing the corresponding DMSO concentration to the vehicle control wells.
-
Incubate the plate for 5 days at 37°C in a 5% CO2 humidified incubator. This duration is typical for assessing antiviral activity in parallel assays.[4]
Day 7: Luminescence Measurement
-
Remove the 96-well plate from the incubator and equilibrate it to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (200 µL).
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence of each well using a plate reader.
Data Analysis
-
Subtract the average luminescence value from the cell-free control wells (background) from all other measurements.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (RLU_sample / RLU_vehicle_control) * 100 (where RLU is Relative Luminescence Units)
-
Plot the % Viability against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the CC50 value.[9]
Data Presentation
Quantitative data should be summarized to compare the cytotoxicity and efficacy of this compound against control compounds.
Table 1: Cytotoxicity and Antiviral Activity of this compound and Controls
| Compound | Target | CC50 (µM) in MT-4 Cells | EC50 (µM) vs. HIV-1IIIB | Selectivity Index (SI = CC50/EC50) |
| This compound | Unknown | > 50 | 0.05 | > 1000 |
| Zidovudine (AZT) | Reverse Transcriptase | 5.58 | 0.002 | 2790 |
| GS-CA1[11] | Capsid | > 50 | 0.00024 | > 208,300 |
| PF-3450074[11] | Capsid | 32.2 | 1.24 | 26 |
| Darunavir | Protease | > 100 | 0.003 | > 33,333 |
Note: Data for control compounds are representative values from the literature.[6][11] The data for this compound is hypothetical for illustrative purposes.
Potential Signaling Pathways and Compound Effects
HIV-1 infection itself can lead to cytotoxicity through various mechanisms, including the induction of apoptosis and cell cycle arrest, often mediated by viral proteins like Vpr.[5][12] A successful inhibitor should block viral replication without inducing its own toxicity. However, off-target effects of the inhibitor could trigger cellular stress pathways leading to apoptosis or necrosis.
Caption: Potential effects of HIV-1 and Inhibitor-53 on host cell viability.
Alternative Cytotoxicity Assay Protocols
While the CellTiter-Glo® assay is robust, other methods can be used for confirmation or if specific cellular processes are of interest.
LDH Release Assay
-
Principle: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13][14][15] The amount of released LDH is proportional to the number of lysed cells.
-
Advantage: Directly measures cell membrane integrity and necrosis.[13]
-
Consideration: May underestimate the effect of compounds that cause growth inhibition without immediate cell death.[16][17]
MTT/XTT Assays
-
Principle: These are colorimetric assays that measure the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (yellow MTT or XTT) to a colored formazan product (purple for MTT, orange for XTT).[18][19][20]
-
Advantage: Widely used, well-established, and cost-effective.
-
Consideration: The insoluble formazan crystals in the MTT assay require an additional solubilization step.[18] Compounds that interfere with mitochondrial respiration can affect assay results.[16] Furthermore, the XTT formazan product itself has been shown to have some anti-HIV activity, which could complicate data interpretation.[21]
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Class of HIV-1 Inhibitors Targeting the Vpr-Induced G2-Arrest in Macrophages by New Yeast- and Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 10. scribd.com [scribd.com]
- 11. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 21. XTT formazan widely used to detect cell viability inhibits HIV type 1 infection in vitro by targeting gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HIV-1 Capsid Inhibitor GS-CA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
GS-CA1 is a novel, highly potent, first-in-class small-molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3][4] Unlike traditional antiretroviral therapies that target viral enzymes like reverse transcriptase, protease, or integrase, GS-CA1 disrupts the function of the viral capsid at multiple stages of the HIV-1 lifecycle.[1][4] This unique mechanism of action makes it a promising candidate for the treatment of HIV-1 infection, particularly against multi-drug resistant strains.[1][4] These application notes provide an overview of the preclinical data for GS-CA1 and detailed protocols for its evaluation.
Mechanism of Action
GS-CA1 exerts its antiviral activity through a multi-faceted mechanism that interferes with both the early and late stages of HIV-1 replication.[1][5] It binds to a conserved pocket at the interface of two adjacent capsid protein (CA) monomers within the capsid hexamer.[1][5] This binding has several downstream effects:
-
Inhibition of Nuclear Import: GS-CA1 stabilizes the viral capsid, preventing its proper disassembly and interfering with the nuclear import of the viral cDNA. This action is thought to occur through competition with host factors like nucleoporin 153 (Nup153) and cleavage and polyadenylation specificity factor 6 (CPSF6), which are essential for trafficking the viral pre-integration complex into the nucleus.[1]
-
Disruption of Capsid Assembly: During the late stages of replication, GS-CA1 interferes with the proper assembly of new viral capsids. This leads to the formation of malformed, non-infectious virions.[1]
-
Impaired Virion Maturation: The inhibitor also affects the maturation of newly budded viral particles.[5]
This dual mechanism of action contributes to its high potency and a high barrier to resistance.[1][5]
Preclinical Data Summary
GS-CA1 has demonstrated exceptional potency against a wide range of HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.
In Vitro Antiviral Activity and Cytotoxicity
| Cell Type | Virus Strain | EC₅₀ (pM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| MT-4 cells | HIV-1IIIB | 240 ± 40 | > 50 | > 208,300 |
| Human CD4+ T-cells | HIV-1BaL | 60 ± 10 | > 50 | > 833,333 |
| Macrophages | HIV-1BaL | 100 ± 70 | > 50 | > 500,000 |
| PBMCs | Multiple HIV-1 clinical isolates | 140 | Not Reported | Not Reported |
EC₅₀ (Half-maximal effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the drug that causes death to 50% of cultured cells. Selectivity Index is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
Data compiled from multiple preclinical studies.[1][5]
In Vivo Efficacy in Humanized Mouse Model
In a humanized mouse model of HIV-1 infection, a single subcutaneous injection of GS-CA1 demonstrated potent and long-acting antiviral efficacy. It was shown to be more effective at maintaining viral suppression compared to long-acting rilpivirine.[1][4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the preclinical profile of HIV-1 capsid inhibitors like GS-CA1.
In Vitro Antiviral Activity Assay in MT-4 Cells
This protocol determines the 50% effective concentration (EC₅₀) of GS-CA1 against an HIV-1 laboratory-adapted strain in a T-cell line.
Materials:
-
MT-4 cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
HIV-1 stock (e.g., HIV-1IIIB)
-
GS-CA1 stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed MT-4 cells at a density of 1 x 10⁴ cells/well in a 96-well plate in 100 µL of complete RPMI-1640 medium.
-
Prepare a 2-fold serial dilution of GS-CA1 in complete medium.
-
Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as virus controls and wells with no inhibitor and no virus as cell controls.
-
Add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01) to all wells except the cell control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the cell control wells and plot against the inhibitor concentration to determine the EC₅₀ value using non-linear regression analysis.
Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC₅₀) of GS-CA1.
Materials:
-
MT-4 cells (or other relevant cell lines like PBMCs)
-
Complete cell culture medium
-
GS-CA1 stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate as described in the antiviral assay protocol.
-
Prepare a 2-fold serial dilution of GS-CA1 in complete medium.
-
Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as cell controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (4-5 days).
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to the cell control wells and plot against the inhibitor concentration to determine the CC₅₀ value.
Humanized Mouse Model for In Vivo Efficacy
This protocol provides a general framework for evaluating the in vivo efficacy of GS-CA1. Specifics will depend on the humanized mouse model used (e.g., BLT or hu-HSC mice).
Animals:
-
Humanized mice (e.g., NOD/SCID-gamma mice engrafted with human CD34+ hematopoietic stem cells).
Materials:
-
HIV-1 stock (e.g., HIV-1YU2)
-
GS-CA1 formulated for subcutaneous injection
-
Placebo control vehicle
-
Equipment for blood collection and processing
-
qPCR assay for HIV-1 RNA quantification
-
Flow cytometer for immunophenotyping
Protocol:
-
Infect humanized mice intravenously with a standardized dose of HIV-1.
-
Monitor plasma viral load weekly until infection is established (typically 2-3 weeks post-infection).
-
Randomize mice into treatment and placebo groups.
-
Administer a single subcutaneous dose of GS-CA1 to the treatment group and the vehicle to the placebo group.
-
Collect blood samples weekly via retro-orbital or tail vein bleeding.
-
Separate plasma and quantify HIV-1 RNA levels using a validated qPCR assay.
-
Periodically, analyze peripheral blood mononuclear cells (PBMCs) by flow cytometry to determine CD4+ T cell counts.
-
Continue monitoring for an extended period (e.g., 12 weeks or more) to assess the duration of viral suppression.
-
At the end of the study, euthanize the animals and collect tissues for further virological and immunological analysis.
Conclusion
GS-CA1 represents a significant advancement in the field of HIV-1 therapeutics due to its novel mechanism of action and high potency. The protocols outlined above provide a framework for the preclinical evaluation of this and other capsid inhibitors, which are crucial steps in the drug development pipeline. The exceptional preclinical profile of GS-CA1 has paved the way for the clinical development of its analog, lenacapavir (GS-6207), which is now an approved long-acting treatment option for multi-drug resistant HIV-1 infection.[6][7]
References
- 1. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV capsid inhibition - Wikipedia [en.wikipedia.org]
- 4. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gilead.com [gilead.com]
- 6. How Do Capsid Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 7. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Dual-Inhibition Mechanism of an HIV-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the comprehensive evaluation of a dual-mechanism HIV-1 inhibitor, designated here as inhibitor-53, which targets both reverse transcriptase (RT) and integrase (IN). The methodologies described herein are designed to elucidate the specific inhibitory activities against each enzyme and to assess the overall antiviral efficacy in a cellular context. These protocols are essential for researchers and professionals involved in the discovery and development of novel antiretroviral agents.
The dual-targeting strategy aims to enhance therapeutic efficacy and combat the emergence of drug-resistant viral strains. A thorough characterization of such inhibitors is critical and involves a multi-faceted approach, including biochemical assays to quantify inhibition of isolated enzymes and cell-based assays to determine the overall impact on viral replication.[1]
Data Presentation
The following tables summarize the expected quantitative data from the evaluation of inhibitor-53.
Table 1: Biochemical Inhibition of HIV-1 Reverse Transcriptase and Integrase by Inhibitor-53
| Enzyme Target | Assay Type | Inhibitor-53 IC₅₀ (nM) | Control Inhibitor | Control IC₅₀ (nM) |
| Reverse Transcriptase (RT) | DNA Polymerase Activity | 50 ± 5 | Efavirenz | 10 ± 2 |
| Integrase (IN) | Strand Transfer | 75 ± 8 | Raltegravir | 20 ± 3 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Antiviral Activity and Cytotoxicity of Inhibitor-53 in Cell Culture
| Cell Line | Assay Type | Inhibitor-53 EC₅₀ (nM) | Control Inhibitor | Control EC₅₀ (nM) | Inhibitor-53 CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| MT-4 | HIV-1 Replication | 150 ± 15 | Zidovudine (AZT) | 5 ± 1 | > 100 | > 667 |
| PBMCs | HIV-1 Replication | 200 ± 25 | Zidovudine (AZT) | 8 ± 2 | > 100 | > 500 |
EC₅₀ values represent the concentration of the inhibitor required to reduce viral replication by 50%. CC₅₀ values represent the concentration of the inhibitor that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the therapeutic window of the compound.
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay measures the ability of inhibitor-53 to block the DNA polymerase activity of HIV-1 RT.[2]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA) template
-
Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including BrdUTP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂)
-
Inhibitor-53 and control inhibitor (e.g., Efavirenz)
-
Microtiter plates
-
Anti-BrdU-POD antibody
-
Substrate for colorimetric detection (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare serial dilutions of inhibitor-53 and the control inhibitor in the assay buffer.
-
In a microtiter plate, add the poly(rA) template and oligo(dT) primer.
-
Add the diluted inhibitors to the respective wells.
-
Add the recombinant HIV-1 RT to all wells except the negative control.
-
Initiate the reaction by adding the dNTP mix containing BrdUTP.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution.
-
Coat a separate ELISA plate with the reaction product.
-
Wash the plate and add an anti-BrdU-POD antibody.
-
Incubate and wash the plate.
-
Add the TMB substrate and incubate until color develops.
-
Stop the colorimetric reaction with a stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Protocol 2: HIV-1 Integrase (IN) Strand Transfer Inhibition Assay
This assay evaluates the inhibitory effect of inhibitor-53 on the strand transfer step of HIV-1 integration.[3]
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl₂, 1 mM DTT)
-
Inhibitor-53 and control inhibitor (e.g., Raltegravir)
-
Streptavidin-coated microtiter plates
-
Detection antibody (e.g., anti-digoxigenin-HRP for a DIG-labeled target DNA)
-
Substrate for colorimetric detection (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microtiter plates with the biotinylated donor DNA.
-
Wash the plates to remove unbound donor DNA.
-
Prepare serial dilutions of inhibitor-53 and the control inhibitor in the assay buffer.
-
Add the diluted inhibitors to the wells.
-
Add recombinant HIV-1 integrase to all wells except the negative control and incubate to allow for 3'-processing.
-
Add the target DNA to initiate the strand transfer reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Wash the plates to remove unintegrated target DNA.
-
Add the detection antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Protocol 3: Cell-Based HIV-1 Replication Assay
This assay measures the overall antiviral efficacy of inhibitor-53 in a cellular context using a reporter virus system.[4][5]
Materials:
-
MT-4 cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
HIV-1 reporter virus (e.g., expressing luciferase or β-galactosidase)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)
-
Inhibitor-53 and control inhibitor (e.g., Zidovudine)
-
Reagents for reporter gene detection (e.g., luciferase substrate, β-galactosidase staining solution)
-
Reagents for cytotoxicity assay (e.g., MTS or MTT)
-
96-well cell culture plates
-
Luminometer or microscope
Procedure:
-
Seed MT-4 cells or PBMCs in a 96-well plate.
-
Prepare serial dilutions of inhibitor-53 and the control inhibitor in the cell culture medium.
-
Add the diluted inhibitors to the cells.
-
Infect the cells with the HIV-1 reporter virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.
-
For the cytotoxicity assay, treat a parallel plate of uninfected cells with the same inhibitor concentrations.
-
After incubation, measure the reporter gene activity (e.g., luminescence for luciferase, colorimetric change for β-galactosidase).
-
For the cytotoxicity assay, add the MTS or MTT reagent and measure cell viability.
-
Calculate the percent inhibition of viral replication and the percent cell viability for each inhibitor concentration.
-
Determine the EC₅₀ and CC₅₀ values.
Visualizations
Caption: Dual-inhibition of HIV-1 replication by inhibitor-53.
Caption: Workflow for evaluating inhibitor-53.
Caption: Logical relationships in inhibitor evaluation.
References
- 1. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV Reverse Transcriptase Assay [profoldin.com]
- 3. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low potency of HIV-1 inhibitor-53 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using HIV-1 Inhibitor-53 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (higher EC50 value) for this compound in our cell-based assays. What are the potential causes and solutions?
A1: Several factors can contribute to reduced potency of this compound. Here are some common causes and troubleshooting steps:
-
Compound Solubility: this compound, like many small molecules, may have limited solubility in aqueous cell culture media. Precipitation of the compound will reduce its effective concentration.
-
Troubleshooting:
-
Visually inspect the stock solution and the final dilution in the culture medium for any signs of precipitation.
-
Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before further dilution.
-
Consider using a lower final concentration of the inhibitor or testing a different formulation if available.
-
-
-
Cell Type and Density: The antiviral activity of some HIV-1 inhibitors can be cell-type dependent.[1] Cell density at the time of infection can also influence the outcome.
-
Virus Titer: The amount of virus used for infection (multiplicity of infection, MOI) can significantly impact the EC50 value.
-
Troubleshooting:
-
Titrate your virus stock to determine the optimal MOI for your assay.
-
Use a consistent, pre-determined MOI for all potency experiments to ensure reproducibility.
-
-
-
Inhibitor Stability: this compound may degrade over time, especially if not stored properly or if subjected to multiple freeze-thaw cycles.
-
Troubleshooting:
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thawing.
-
Store the compound at the recommended temperature and protect it from light.
-
Prepare fresh dilutions of the inhibitor for each experiment.
-
-
-
Presence of Serum Proteins: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its bioavailable concentration.
-
Troubleshooting:
-
If possible, reduce the serum concentration in your assay medium, ensuring it does not negatively impact cell viability.
-
Alternatively, perform a serum-shift assay to quantify the effect of serum proteins on inhibitor potency.
-
-
Q2: We are observing significant cytotoxicity in our cell cultures treated with this compound, even at concentrations where we expect to see antiviral activity. What could be the cause?
A2: Cytotoxicity can mask the true antiviral effect of an inhibitor. Here are some potential reasons and solutions:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Troubleshooting:
-
Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
Include a "solvent-only" control in your experiments to assess the effect of the solvent on cell viability.
-
-
-
Off-Target Effects: The inhibitor may have off-target effects that lead to cellular toxicity.
-
Troubleshooting:
-
Determine the 50% cytotoxic concentration (CC50) of the inhibitor in your cell line using a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.
-
-
-
Cell Culture Conditions: Suboptimal cell culture conditions can make cells more susceptible to drug-induced toxicity.
-
Troubleshooting:
-
Ensure cells are healthy and in the exponential growth phase before starting the experiment.
-
Regularly check for and address any potential contamination in your cell cultures.
-
-
Q3: The potency of this compound varies significantly between experiments. How can we improve the reproducibility of our results?
A3: Inconsistent results are often due to variability in experimental procedures. To improve reproducibility:
-
Standardize Protocols: Use a detailed, standardized protocol for all steps of the assay, including cell seeding, virus infection, and inhibitor treatment.
-
Consistent Reagents: Use the same batches of cells, virus, and media for a set of comparative experiments.
-
Automated Liquid Handling: If available, use automated liquid handlers for precise and consistent dispensing of reagents.
-
Control Compounds: Include a reference inhibitor with a known potency (e.g., a licensed antiretroviral drug) in every experiment to monitor assay performance.
Data Presentation
Table 1: Troubleshooting Guide for Low Potency of this compound
| Potential Cause | Recommended Action | Expected Outcome |
| Compound Precipitation | Visually inspect for precipitates. Prepare fresh stock and dilutions. | Clear solutions, improved potency. |
| Suboptimal Cell Line | Use a highly permissive cell line (e.g., TZM-bl). | Increased viral replication and clearer dose-response. |
| Inconsistent Virus Titer | Titrate virus stock and use a consistent MOI. | Reproducible EC50 values. |
| Inhibitor Degradation | Aliquot stock, store properly, and prepare fresh dilutions. | Consistent inhibitor performance. |
| Serum Protein Binding | Reduce serum concentration or perform a serum-shift assay. | More accurate determination of intrinsic potency. |
Table 2: Representative Antiviral Activity and Cytotoxicity of this compound
| Cell Line | HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| TZM-bl | NL4-3 | 1.5 | >50 | >33,333 |
| MT-4 | IIIB | 2.1 | 45 | 21,428 |
| PBMCs | BaL | 3.8 | >50 | >13,157 |
EC50 (50% effective concentration) is the concentration of the inhibitor that reduces viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/EC50) is a measure of the inhibitor's therapeutic window.
Experimental Protocols
Protocol 1: Determination of EC50 using a TZM-bl Reporter Gene Assay
This protocol describes a single-cycle infectivity assay to determine the half-maximal effective concentration (EC50) of this compound.
Materials:
-
TZM-bl cells
-
HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
Complete growth medium (DMEM, 10% FBS, penicillin-streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates (white, clear bottom)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. The final concentration should cover a range that brackets the expected EC50.
-
Inhibitor Addition: Add 50 µL of the diluted inhibitor to the appropriate wells. Include "virus control" (no inhibitor) and "cell control" (no virus, no inhibitor) wells.
-
Virus Preparation and Infection: Dilute the HIV-1 virus stock in complete growth medium containing DEAE-Dextran (final concentration of 15 µg/mL). Add 50 µL of the diluted virus to each well (except for the cell control wells). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Luciferase Assay: After incubation, remove the culture medium and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (cell control).
-
Normalize the data to the virus control (100% infection).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Target cell line (e.g., TZM-bl, MT-4)
-
This compound
-
Complete growth medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "cell control" (no inhibitor) and a "solvent control".
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the data to the cell control (100% viability).
-
Plot the percentage of cell viability versus the log of the inhibitor concentration.
-
Calculate the CC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of action for this compound, a capsid inhibitor.
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: Decision tree for troubleshooting low potency of this compound.
References
Technical Support Center: Optimizing Solubility of HIV-1 Inhibitor-53 for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of HIV-1 inhibitor-53 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent dual inhibitor of HIV-1 protease and reverse transcriptase.[1] Its chemical structure (C30H34N2O8S) suggests a hydrophobic nature, which can present challenges in achieving the desired concentrations in aqueous-based in vitro assays.[2]
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended starting solvent?
Due to its likely hydrophobic properties, similar to other HIV protease inhibitors, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent.[3] The most commonly used and recommended organic solvent for such compounds is dimethyl sulfoxide (DMSO).[3] Ethanol is another potential option.
Q3: What is the maximum recommended concentration of DMSO in my final assay?
High concentrations of organic solvents can be toxic to cells and may interfere with enzyme activity. It is crucial to keep the final concentration of DMSO in your in vitro assay as low as possible, typically below 1%, and ideally below 0.5%.[4] You should always run a solvent control (vehicle control) containing the same final concentration of the solvent as your experimental samples to assess any potential effects of the solvent on the assay.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Co-solvents: The use of a co-solvent system can improve solubility. For example, a mixture of DMSO and ethanol, or the addition of a small amount of a biocompatible non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the assay buffer can help maintain the compound's solubility.[5]
-
pH Adjustment: The solubility of some compounds is pH-dependent. If the structure of this compound contains ionizable groups, adjusting the pH of your assay buffer (within the tolerated range for your assay) might improve its solubility.
-
Use of Excipients: In some cases, formulating the inhibitor with solubility-enhancing excipients like cyclodextrins can be beneficial. These molecules can encapsulate the hydrophobic drug and increase its apparent solubility in aqueous solutions.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common solubility issues with this compound.
Problem 1: Inconsistent or lower-than-expected IC50 values.
Possible Cause: Precipitation of the inhibitor at higher concentrations, leading to an inaccurate assessment of the actual concentration in the assay.
Solutions:
-
Visual Inspection: Carefully inspect your assay plates (or tubes) for any signs of precipitation, especially in the wells with the highest concentrations of the inhibitor. This can be done visually or under a microscope.
-
Solubility Assessment: Before conducting the full assay, perform a preliminary solubility test. Prepare the highest desired concentration of the inhibitor in the final assay buffer and visually inspect for precipitation over the planned incubation time.
-
Optimize Stock Concentration and Dilution Scheme: Prepare a higher concentration stock in DMSO to minimize the volume added to the assay, thereby reducing the final DMSO concentration.
Problem 2: High background signal or assay interference.
Possible Cause: The inhibitor, or the solvent system, is interfering with the assay's detection method (e.g., fluorescence, luminescence).
Solutions:
-
Run Appropriate Controls:
-
Inhibitor-only control: Add the inhibitor to the assay buffer without the enzyme or cells to check for intrinsic fluorescence or absorbance.
-
Solvent-only control (Vehicle control): As mentioned previously, this is essential to rule out effects from the solvent.
-
-
Test Alternative Solvents: If DMSO is causing interference, consider using ethanol as the primary solvent for the stock solution, while still maintaining a low final concentration.
Quantitative Data Summary
The following table summarizes the recommended starting concentrations and solvent conditions for preparing this compound solutions. Note: As specific solubility data for this compound is not publicly available, these recommendations are based on best practices for poorly soluble small molecule inhibitors.
| Parameter | Recommended Value/Range | Notes |
| Primary Stock Solvent | 100% Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |
| Stock Concentration | 10 - 50 mM | Prepare a high-concentration stock to minimize the volume added to the assay. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Final DMSO Concentration in Assay | < 1% (v/v), ideally ≤ 0.5% (v/v) | High concentrations can be cytotoxic and may affect enzyme activity. |
| Working Solutions | Serially diluted in assay buffer | Prepare fresh on the day of the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) using a calibrated analytical balance.
-
Calculating the Required Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound (C30H34N2O8S) is approximately 582.7 g/mol .
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
For 5 mg: (0.005 g / 582.7 g/mol ) / 0.010 mol/L = 0.000858 L = 858 µL
-
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the inhibitor.
-
Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., to 37°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes and store at -20°C or -80°C.
Protocol 2: General Procedure for Preparing Working Solutions for an In Vitro Assay
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the final concentrations required, it may be beneficial to prepare an intermediate dilution of the stock solution in 100% DMSO.
-
Serial Dilution in Assay Buffer: Perform serial dilutions of the stock or intermediate solution directly into the pre-warmed assay buffer. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution.
-
Mixing: Gently mix the working solutions by pipetting up and down. Avoid vigorous vortexing which can sometimes promote precipitation.
-
Immediate Use: Use the freshly prepared working solutions in your assay immediately to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C30H34N2O8S | CID 166642407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Acquired HIV-1 Protease Conformational Flexibility Associated with Lopinavir Failure May Shape the Outcome of Darunavir Therapy after Antiretroviral Therapy Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of Dual HIV-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the off-target effects of dual HIV-1 inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of dual HIV-1 inhibitors?
A1: Off-target effects refer to the interactions of a drug molecule with proteins or cellular pathways other than its intended targets. For dual HIV-1 inhibitors, which are designed to simultaneously block two viral proteins (e.g., reverse transcriptase and integrase), off-target effects can lead to unintended biological consequences, cellular toxicity, and adverse side effects in a clinical setting. These effects arise from the inhibitor binding to host cell proteins that may share structural similarities with the viral targets or have complementary binding pockets.[1][2]
Q2: Why is it crucial to identify and mitigate off-target effects early in drug development?
A2: Identifying and mitigating off-target effects early in the drug discovery process is critical for several reasons:
-
Reduces Development Costs: Early identification of problematic compounds saves significant time and resources by preventing the progression of candidates with unfavorable safety profiles.
-
Improves Clinical Success Rates: Drugs with fewer off-target effects are more likely to have a better safety profile, increasing their chances of success in clinical trials.
-
Enhances Therapeutic Index: Minimizing off-target activities while maintaining potent on-target inhibition leads to a higher therapeutic index, meaning a larger dose can be administered for efficacy before toxic side effects are observed.
Q3: What are some common cellular pathways affected by off-target activities of HIV-1 inhibitors?
A3: Off-target interactions of HIV-1 inhibitors have been reported to affect various cellular signaling pathways, including:
-
Kinase Signaling Pathways: Some HIV-1 protease inhibitors have been shown to inhibit multiple kinases, which can interfere with cell proliferation, survival, and metabolic regulation.[1][2]
-
JAK-STAT Signaling: This pathway, crucial for immune responses, can be modulated by certain HIV-1 components and potentially by off-target effects of antiretroviral drugs, impacting viral replication and the host immune response.[3][4][5][6]
-
Metabolic Pathways: Off-target effects of some protease inhibitors are known to be associated with metabolic complications such as insulin resistance and dyslipidemia.[2]
II. Troubleshooting Guides
This section provides troubleshooting guidance for common experimental issues encountered when assessing the on-target and off-target effects of dual HIV-1 inhibitors.
Troubleshooting Inconsistent Results in Dual-Luciferase Reporter Assays
The dual-luciferase reporter assay is a powerful tool to distinguish between on-target inhibition of viral replication and non-specific off-target effects or cytotoxicity.[7]
| Problem | Potential Cause | Recommended Solution |
| High background signal | - White plates allowing light leakage between wells.- Reagent contamination. | - Use opaque, white-walled plates to minimize crosstalk.- Prepare fresh reagents and ensure no cross-contamination between firefly and Renilla reagents.[8] |
| Low signal or no signal | - Poor transfection efficiency.- Low plasmid DNA quality.- Insufficient inhibitor concentration.- Weak promoter driving reporter expression. | - Optimize transfection conditions (reagent-to-DNA ratio, cell density).- Use high-purity, endotoxin-free plasmid DNA.- Perform a dose-response curve to ensure an appropriate inhibitor concentration range is tested.- Consider using a stronger promoter for the reporter construct if expression is consistently low.[8] |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Cell health issues. | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding and reagent addition.- Prepare a master mix for reagents.- Regularly check cell viability and passage number.[9] |
| Inhibitor appears to have off-target effects (inhibits both reporters) | - Compound is cytotoxic at the tested concentration.- Compound broadly inhibits transcription or translation. | - Perform a separate cytotoxicity assay (e.g., LDH or MTT) to determine the cytotoxic concentration 50 (CC50).- Test the compound against a panel of unrelated cellular targets to assess specificity. |
Troubleshooting LDH Cytotoxicity Assays
The Lactate Dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High background LDH in media | - Serum in the culture medium contains LDH.- Cells are overgrown or unhealthy. | - Use a serum-free medium for the assay period if possible, or use a medium-only background control for subtraction.- Ensure cells are in the logarithmic growth phase and not overly confluent.[10] |
| Low signal (low maximum LDH release) | - Incomplete cell lysis in the maximum control wells.- Insufficient cell number. | - Ensure complete mixing and adequate incubation time with the lysis buffer.- Optimize the initial cell seeding density to ensure a detectable LDH release.[11] |
| Inhibitor interferes with the assay | - The compound itself reacts with the LDH assay reagents.- The compound adsorbs LDH. | - Run a control with the inhibitor in cell-free medium to check for direct interference.- If interference is suspected, consider an alternative cytotoxicity assay (e.g., MTT, CellTiter-Glo).[12] |
| Underestimation of cytotoxicity | - Growth inhibition by the compound leads to fewer cells and thus lower total LDH release. | - Use a modified protocol that includes condition-specific controls to account for growth inhibition.[13] |
III. Data Presentation
Table 1: On-Target vs. Off-Target Activity of Select HIV-1 Inhibitors
This table presents a compilation of IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for various HIV-1 inhibitors, illustrating the differences between on-target and potential off-target activities.
| Inhibitor | On-Target(s) | On-Target IC50/EC50 | Potential Off-Target | Off-Target IC50/EC50 | Reference |
| Pyrrolyl DKA analog (Compound 31) | HIV-1 RNase H, Integrase | 2.5 µM (RNase H), 26 nM (IN) | - | - | [14] |
| Quinolonyl DKA analog (Compound 40) | HIV-1 RNase H, Integrase | 5.7 µM (RNase H), 50 nM (IN) | - | - | [14] |
| N3-hydroxylated pyrimidine-2, 4-dione (Compound 63) | HIV-1 RT, Integrase | Low µM range | - | - | [14] |
| Delavirdine analog (Compound 106) | HIV-1 RT, Integrase | 1.1 µM (RT), 4.7 µM (IN) | - | - | [14] |
| Diketo acid (p8) | HIV-1 Integrase | - | RAG1/RAG2 | 200 µM | [15] |
| Diketo acid (p10) | HIV-1 Integrase | - | RAG1/RAG2 | 20 µM | [15] |
| Elvitegravir (EVG) | HIV-1 Integrase | - | RAG1 | > 50 µM | [15] |
| Dolutegravir (DTG) | HIV-1 Integrase | - | RAG1 | > 200 µM | [15] |
| Raltegravir (RAL) | HIV-1 Integrase | - | RAG1 | > 10 µM | [15] |
| Bictegravir (BIC) | HIV-1 Integrase | - | RAG1 | > 0.5 µM | [15] |
| Cabotegravir (CAB) | HIV-1 Integrase | - | RAG1 | > 0.5 µM | [15] |
| R10015 | LIMK1 | 38 nM | LRRK2, p70S6K, PKA, ROCK2, FLT3 | ≥90% inhibition at 1 µM for LRRK2 & p70S6K | [16] |
IV. Experimental Protocols
Detailed Protocol: Dual-Luciferase Reporter Assay for On- and Off-Target Assessment
This protocol is adapted for screening dual HIV-1 inhibitors. It utilizes two reporter constructs: one driven by an HIV-1 LTR promoter (to measure on-target antiviral activity) and a second driven by a constitutive mammalian promoter (to measure off-target effects on general cell transcription and viability).
Materials:
-
HEK293T cells (or other suitable cell line)
-
HIV-1 LTR-Firefly Luciferase reporter plasmid
-
Constitutive promoter (e.g., CMV)-Renilla Luciferase reporter plasmid
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
96-well opaque white plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well opaque white plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the HIV-1 LTR-Firefly Luciferase and the constitutive-Renilla Luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Tat Expression: After 24 hours, transfect the cells with an HIV-1 Tat expression plasmid to activate the LTR promoter.
-
Inhibitor Treatment: 4-6 hours after Tat transfection, add serial dilutions of the dual HIV-1 inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Cell Lysis:
-
Remove the culture medium.
-
Wash the cells once with 1X PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Incubate on an orbital shaker for 15 minutes at room temperature.
-
-
Luciferase Assay:
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) followed by a 2-second pre-measurement delay and a 10-second measurement of firefly luciferase activity.
-
Follow with the injection of 100 µL of Stop & Glo® Reagent, a 2-second delay, and a 10-second measurement of Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well.
-
Normalize the ratios to the vehicle control.
-
A dose-dependent decrease in the normalized ratio indicates on-target inhibition. A decrease in Renilla luciferase activity alone suggests off-target effects on the constitutive promoter or general cytotoxicity.
-
Detailed Protocol: LDH Cytotoxicity Assay
This protocol outlines the steps to determine the cytotoxicity of dual HIV-1 inhibitors.
Materials:
-
Target cells (e.g., MT-4, CEM-SS)
-
96-well clear, round-bottom plates
-
LDH Cytotoxicity Detection Kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of culture medium.
-
Inhibitor Treatment: Add 100 µL of medium containing serial dilutions of the dual HIV-1 inhibitor.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release (Low Control): Cells with medium and vehicle.
-
Maximum LDH Release (High Control): Cells with medium, vehicle, and lysis buffer (added 45 minutes before the end of incubation).
-
Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48-72 hours) at 37°C.
-
Sample Collection:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer 100 µL of the cell-free supernatant to a new 96-well flat-bottom plate.
-
-
LDH Reaction:
-
Add 100 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Low Control) / (High Control - Low Control)] * 100
-
V. Mandatory Visualizations
Caption: Workflow for identifying and mitigating off-target effects of dual HIV-1 inhibitors.
Caption: Potential off-target inhibition of a generic kinase signaling pathway by a dual HIV-1 inhibitor.
References
- 1. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JAK-STAT Signaling Pathways and Inhibitors Affect Reversion of Envelope-Mutated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jak-stat-signaling-pathways-and-inhibitors-affect-reversion-of-envelope-mutated-hiv-1 - Ask this paper | Bohrium [bohrium.com]
- 6. HIV blocks Type I IFN signaling through disruption of STAT1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. goldbio.com [goldbio.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Discovery of Novel Small-Molecule Inhibitors of LIM Domain Kinase for Inhibiting HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of HIV-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of HIV-1 inhibitors. The content is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Selectivity Index (SI) in Cell-Based Assays
Q1: My lead HIV-1 inhibitor shows potent antiviral activity (low EC50) but also significant host cell toxicity (low CC50), resulting in a poor Selectivity Index (SI = CC50/EC50). How can I troubleshoot this?
A1: A low Selectivity Index indicates that your compound may be hitting off-target cellular components. Here’s a systematic approach to address this:
-
Confirm Purity and Identity: Re-verify the purity and chemical structure of your compound batch using techniques like HPLC, LC-MS, and NMR to rule out impurities causing toxicity.
-
Mechanism of Toxicity Assessment:
-
Mitochondrial Toxicity: Perform assays like the MTT or XTT assay, which measure mitochondrial function. A dose-dependent decrease in signal suggests mitochondrial impairment.
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Induction: Employ assays such as Annexin V/PI staining or caspase activity assays to check for programmed cell death.
-
-
Off-Target Screening:
-
Computational Modeling: Use in silico methods to predict potential off-targets. Dock your inhibitor against a panel of known human proteins, especially those with binding pockets similar to the intended viral target.
-
Kinase Profiling: If your compound has structural motifs common to kinase inhibitors, screen it against a panel of human kinases, as off-target kinase inhibition is a frequent source of toxicity.
-
hERG Channel Assay: Assess for inhibition of the hERG potassium channel, a common cause of cardiotoxicity for many small molecules.
-
-
Structural Modification (SAR Exploration): Based on the toxicity mechanism identified, rationally design and synthesize analogs to mitigate off-target effects while preserving antiviral potency. For example, if hERG inhibition is observed, modifications to reduce the basicity and lipophilicity of the molecule are often effective.
Issue 2: Discrepancy Between Enzymatic Assay and Cell-Based Assay Potency
Q2: My inhibitor is highly potent against the isolated HIV-1 enzyme (e.g., protease or reverse transcriptase) but shows significantly weaker activity in cell-based antiviral assays. What could be the reason?
A2: This is a common challenge in drug development. The discrepancy often points to issues with cellular permeability, metabolic instability, or efflux by host cell transporters.
-
Cellular Permeability:
-
Problem: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Troubleshooting:
-
Assess the physicochemical properties of your compound (e.g., lipophilicity (LogP), polar surface area).
-
Perform a Caco-2 or PAMPA permeability assay to directly measure its ability to cross a cell monolayer.
-
If permeability is low, consider designing prodrugs or modifying the structure to improve its drug-like properties.
-
-
-
Metabolic Instability:
-
Problem: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into inactive forms.
-
Troubleshooting:
-
Incubate the compound with liver microsomes or S9 fractions and measure its stability over time using LC-MS.
-
Identify the metabolic "hotspots" on your molecule and modify those positions to block metabolic breakdown.
-
-
-
Efflux Pumps:
-
Problem: The compound might be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.
-
Troubleshooting:
-
Conduct a P-gp substrate assay. This can be done by co-incubating your compound with a known P-gp inhibitor (e.g., verapamil) in the cell-based antiviral assay. A significant increase in potency in the presence of the inhibitor suggests your compound is a P-gp substrate.
-
Modify the compound to reduce its recognition by efflux pumps.
-
-
Frequently Asked Questions (FAQs)
Q3: What are the key off-targets to consider when developing a selective HIV-1 protease inhibitor?
A3: HIV-1 protease inhibitors can sometimes inhibit host cell proteases and other proteins, leading to side effects. Key off-targets to consider include:
-
Human Proteasome: Inhibition can lead to broad cellular toxicity.
-
Cathepsins: A family of lysosomal proteases involved in various cellular processes.
-
Renin: An aspartic protease involved in blood pressure regulation.
-
Glucose Transporter 4 (GLUT4): Inhibition has been linked to metabolic side effects like lipodystrophy observed with some older PIs.[1]
-
Lipid Metabolism-Related Proteins: Such as sterol regulatory element-binding proteins (SREBPs).
Q4: How can I improve the selectivity of my non-nucleoside reverse transcriptase inhibitor (NNRTI)?
A4: NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase. Improving selectivity involves:
-
Exploiting Structural Differences: The NNRTI binding pocket is not present in human DNA polymerases. Selectivity issues usually arise from off-target interactions with other unrelated human proteins.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to understand which parts of the molecule are critical for antiviral activity and which can be modified to reduce off-target binding.
-
Computational Approaches: Use molecular docking and molecular dynamics simulations to model the binding of your NNRTI to both the target and potential off-targets. This can guide the design of more selective compounds.
-
Broad Off-Target Profiling: Screen your lead compounds against a wide panel of receptors, enzymes, and ion channels to proactively identify and mitigate potential liabilities.
Q5: What is a recommended workflow for assessing the selectivity of a new HIV-1 inhibitor?
A5: A typical workflow involves a tiered approach, starting with broad assessments and moving to more specific assays for promising candidates.
Caption: A tiered workflow for assessing HIV-1 inhibitor selectivity.
Data Presentation
Table 1: Hypothetical Selectivity Profile of HIV-1 Inhibitor-53 and Analogs
| Compound | HIV-1 RT IC50 (nM) | Antiviral EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) | hERG IC50 (µM) |
| Inhibitor-53 | 2.5 | 15 | 5.2 | 347 | 1.1 |
| Analog 53-A | 3.1 | 20 | > 50 | > 2500 | 25 |
| Analog 53-B | 15.8 | 95 | > 50 | > 526 | > 50 |
| Analog 53-C | 1.9 | 12 | 2.1 | 175 | 0.8 |
This table illustrates how SAR data can be organized to compare the potency, cytotoxicity, and a key off-target liability (hERG inhibition) of a lead compound and its analogs.
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Enzymatic)
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled thymidine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100)
-
Test compound stock solution in DMSO
-
96-well plates
-
Scintillation fluid and counter
Methodology:
-
Prepare serial dilutions of the test compound in DMSO, and then dilute further in the reaction buffer.
-
In a 96-well plate, add 10 µL of the diluted compound to each well. Include no-drug (positive) and no-enzyme (negative) controls.
-
Add 20 µL of a pre-mixed solution containing the poly(rA)-oligo(dT) template-primer and [³H]-dTTP.
-
Initiate the reaction by adding 20 µL of diluted recombinant HIV-1 RT.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 50 µL of cold 10% trichloroacetic acid (TCA).
-
Transfer the contents to a filter plate and wash several times with 5% TCA to remove unincorporated [³H]-dTTP.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Antiviral Assay (MT-4 Cells)
Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a compound in an HIV-1 infected cell line.
Materials:
-
MT-4 cells (human T-cell line)
-
HIV-1 laboratory strain (e.g., IIIB or NL4-3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compound stock solution in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Methodology:
-
For EC50:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected and infected no-drug controls.
-
Incubate for 5 days at 37°C.
-
Add MTT reagent to each well and incubate for 4 hours to allow formazan crystal formation in living cells.
-
Add solubilization buffer and incubate overnight to dissolve the crystals.
-
Read the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of protection from viral cytopathic effect for each compound concentration.
-
Determine the EC50 value from the dose-response curve.
-
-
For CC50:
-
Follow the same procedure as for EC50, but do not add the virus to the wells.
-
The CC50 is the concentration of the compound that reduces the viability of uninfected cells by 50%.
-
Signaling Pathways and Workflows
Caption: Key stages of the HIV-1 life cycle and the action of different inhibitor classes.
References
Addressing compound precipitation in HIV-1 inhibitor-53 stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-53.
Troubleshooting Guide: Addressing Compound Precipitation in Stock Solutions
Precipitation of this compound in stock solutions can be a significant issue, leading to inaccurate dosing and unreliable experimental results. This guide provides a systematic approach to diagnosing and resolving precipitation problems.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my DMSO stock solution upon storage at -20°C. What should I do?
A1: Precipitation from a DMSO stock solution at low temperatures can occur if the concentration is too high or if the DMSO has absorbed water.[1] First, try to bring the vial to room temperature and vortex or sonicate gently to redissolve the compound.[1] If it dissolves, you can proceed with your experiment, but consider preparing fresh, lower-concentration aliquots for long-term storage. It is recommended to store stock solutions in tightly sealed vials to prevent moisture absorption.[2] For long-term storage, aliquoting and storing at -80°C is often preferable to -20°C to minimize freeze-thaw cycles and potential degradation.[2]
Q2: I am diluting my DMSO stock of this compound into an aqueous buffer for my assay, and it's precipitating immediately. How can I prevent this?
A2: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To mitigate this, you can try a few strategies:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of the inhibitor in your assay.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a different formulation strategy: For in vivo or cell-based assays, consider formulation strategies used for poorly soluble drugs, such as using co-solvents like PEG300 or surfactants like Tween-80, if the experimental design allows.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: While a specific datasheet for this compound is not publicly available, compounds of this class (dual protease and reverse transcriptase inhibitors) are often soluble in organic solvents like dimethyl sulfoxide (DMSO).[4][5] It is crucial to use anhydrous, high-purity DMSO to prepare your stock solution, as water can decrease the solubility of many organic compounds and promote degradation.[1]
Q4: How can I determine the actual concentration of my this compound stock solution after observing some precipitation and redissolving it?
A4: Visual inspection is not sufficient to confirm the concentration. You should quantify the concentration of your inhibitor using an analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[6][7] You would need to create a standard curve with known concentrations of the inhibitor to accurately determine the concentration of your stock solution.
Q5: Can I heat my stock solution to redissolve the precipitate?
A5: Gentle warming can be used to help dissolve a compound, but it should be done with caution.[1] Heating a solution too aggressively can lead to degradation of the compound. If you choose to warm your solution, do not exceed 40-50°C and do so for a minimal amount of time.[1] It is also advisable to assess the stability of the compound after warming to ensure it has not degraded.
Quantitative Data
Due to the lack of publicly available, specific solubility data for this compound, the following table provides representative solubility data for other HIV protease inhibitors, which are known to have poor aqueous solubility. This data is intended to provide a general understanding of the solubility challenges with this class of compounds.
Table 1: Solubility of Selected HIV Protease Inhibitors in Different Media
| HIV Protease Inhibitor | Solubility in Fasted State Human Intestinal Fluid (μM) | Solubility in Fed State Human Intestinal Fluid (μM) |
| Ritonavir | 7 | 129 (18.4-fold increase) |
| Atazanavir | 15 | 15 |
| Darunavir | 327 | 409 |
| Indinavir | ~100 mg/mL (Sulfate salt in water) | Data not available |
| Tipranavir | Data not available | Data not available |
Data for Ritonavir, Atazanavir, and Darunavir from Augustijns et al., 2014.[8] Indinavir sulfate solubility from PubChem.[9]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber glass vial with a Teflon-lined cap
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the inhibitor powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Carefully transfer the powder to the sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve with vortexing, place the vial in a sonicator bath for 5-10 minutes at room temperature.
-
Visually inspect the solution to ensure there are no visible particles.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.[2]
Protocol 2: Quantification of this compound Concentration by HPLC
Objective: To determine the precise concentration of this compound in a stock solution.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)[6]
-
Mobile phase A: Acetonitrile
-
Mobile phase B: 50 mM acetate buffer, pH 4.5[6]
-
This compound reference standard of known purity
-
Methanol or DMSO for dilutions
-
HPLC-grade water
-
0.22 µm syringe filters
Procedure:
-
Preparation of Standards:
-
Prepare a 1 mg/mL primary stock solution of the this compound reference standard in methanol or DMSO.
-
Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dilute an aliquot of your this compound stock solution to be tested into the middle of the calibration range with the mobile phase.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column, maintained at a constant temperature (e.g., 35°C).[6]
-
Use a gradient elution method. For example: start with 40% solvent A, increase to 70% solvent A over 7 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.[6] The total run time is typically around 25 minutes.[6]
-
Set the flow rate to 1 mL/min.[6]
-
Set the UV detector to a wavelength where the inhibitor has maximum absorbance (this may need to be determined by a UV scan).
-
Inject equal volumes of the standards and the sample.
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound for each standard and the sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of your stock solution by interpolating its peak area on the calibration curve and accounting for the dilution factor.
-
HIV-1 Replication Cycle and Inhibition
Caption: Simplified HIV-1 replication cycle and the targets of this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stabilizing the HIV-1 Envelope Glycoprotein State 2A Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubility profiling of HIV protease inhibitors in human intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indinavir Sulfate | C36H49N5O8S | CID 5462355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of HIV-1 inhibitor-53 in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HIV-1 inhibitor-53 in cell-based assays. The information provided is designed to help mitigate potential cytotoxicity and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a dual-target inhibitor, meaning it acts on two crucial viral enzymes: HIV-1 protease (PR) and reverse transcriptase (RT). It inhibits HIV-1 protease with an IC50 of 1.93 nM and reverse transcriptase with an IC50 of 2.35 µM. By inhibiting these two enzymes, the inhibitor disrupts the viral lifecycle at both the early stage of reverse transcription and the later stage of viral maturation.
Q2: I am observing significant cell death in my experiments. Is this compound known to be cytotoxic?
A2: While specific cytotoxicity data for this compound is not extensively published, compounds of this class (protease and reverse transcriptase inhibitors) can exhibit cytotoxicity. Potential mechanisms include off-target effects on host cell proteases and polymerases, induction of apoptosis, and mitochondrial toxicity. It is crucial to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line.
Q3: My this compound is precipitating in the cell culture medium. What can I do?
A3: Poor solubility is a common issue with small molecule inhibitors and can lead to inaccurate results and apparent cytotoxicity.[1] Ensure that your stock solution in DMSO is fully dissolved before diluting it into your aqueous cell culture medium. The final concentration of DMSO in your assay should be kept low (typically below 0.5%) to avoid solvent-induced toxicity. If precipitation persists, you can try gentle warming or sonication of the stock solution before dilution. It is also advisable to visually inspect your assay plates for any signs of precipitation.
Q4: How can I differentiate between antiviral activity and general cytotoxicity?
A4: To distinguish between the desired antiviral effect and unwanted cytotoxicity, it is essential to run parallel assays. You should determine the 50% effective concentration (EC50) in an antiviral assay and the 50% cytotoxic concentration (CC50) in a cytotoxicity assay using the same cell line and experimental conditions (e.g., incubation time, cell density).[2][3] The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the therapeutic window of the compound. A higher SI value indicates a more favorable profile with a larger separation between cytotoxic and antiviral concentrations.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in Control Wells
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Decrease the final concentration of DMSO in the culture medium. It is recommended to keep it below 0.5%. Run a vehicle control with the same concentration of DMSO as your highest compound concentration to assess solvent toxicity. |
| Cell Seeding Density | Optimize the cell seeding density. Over-confluent or sparse cultures can be more susceptible to stress and show higher background death. |
| Contamination | Regularly check for microbial contamination in your cell cultures. Discard any contaminated cultures and ensure aseptic techniques. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete solubilization of the formazan crystals by extending the incubation time with the solubilization buffer or by gentle mixing.[4] |
| Incorrect Incubation Times | Adhere to the recommended incubation times for both the compound treatment and the assay reagents. For MTT assays, the incubation with the MTT reagent is critical and may need optimization for your cell line.[5] |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of cytotoxicity assays. For example, compounds with reducing properties can affect tetrazolium-based assays like MTT. Consider using an alternative cytotoxicity assay that works through a different mechanism, such as a lactate dehydrogenase (LDH) release assay. |
Issue 3: Unexpected Antiviral Potency
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure the stability of this compound in your culture medium over the course of the experiment. Instability can lead to a decrease in the effective concentration. |
| Cell Line Variability | The antiviral potency can vary between different cell lines. Ensure you are using a consistent cell line and passage number for your experiments. |
Quantitative Data Summary
Table 1: Cytotoxicity of Various HIV-1 Protease Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Concentration Range Tested (µM) | Observed Cytotoxicity |
| Saquinavir | Human fibroblasts, 3T3-L1 preadipocytes, L6 myoblasts | 0 - 100 | Most toxic of the tested inhibitors in all cell types.[5] |
| Ritonavir | Human fibroblasts, 3T3-L1 preadipocytes, L6 myoblasts | 0 - 100 | More toxic than Indinavir, but less than Saquinavir.[5] |
| Indinavir | Human fibroblasts, 3T3-L1 preadipocytes, L6 myoblasts | 0 - 100 | Least toxic of the tested inhibitors; not toxic in 3T3-L1 preadipocytes even at the highest concentration.[5] |
| Amprenavir | Human fibroblasts, 3T3-L1 preadipocytes, L6 myoblasts | 0 - 100 | More toxic than Indinavir, but less than Saquinavir.[5] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Caspase-3 Activity Assay for Apoptosis Detection
This assay detects the activity of caspase-3, a key executioner caspase in apoptosis.[6]
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
After treatment, collect the cells and lyse them using the provided cell lysis buffer.
-
Incubate the cell lysates on ice for 10 minutes.
-
Centrifuge the lysates and collect the supernatant.
-
Add the caspase-3 substrate to each sample.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a plate reader.
Visualizations
Caption: HIV-1 lifecycle and points of inhibition by this compound.
Caption: Workflow of the MTT assay for assessing cell viability.
Caption: Workflow of the Caspase-3 assay for detecting apoptosis.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [be.promega.com]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. galaxy.ai [galaxy.ai]
- 6. abcam.com [abcam.com]
Technical Support Center: Enhancing the Bioavailability of Dual HIV-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of dual HIV-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of dual HIV-1 inhibitors?
Dual HIV-1 inhibitors often face several challenges that limit their oral bioavailability. Many of these compounds have poor aqueous solubility and/or low permeability across the gastrointestinal (GI) tract.[1][2] Additionally, they can be susceptible to presystemic metabolism in the gut wall and liver (first-pass effect), and some may be substrates for efflux transporters like P-glycoprotein, which actively pumps the drug out of intestinal cells.[3][4] The acidic environment of the stomach and the presence of digestive enzymes can also lead to the degradation of certain drug molecules.[2][5]
Q2: What are the most promising strategies to overcome these bioavailability challenges?
Nanotechnology-based drug delivery systems are a leading strategy to improve the bioavailability of antiretroviral drugs.[6][7][8] These include polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and dendrimers, which can protect the drug from degradation, enhance its solubility, and facilitate its transport across the intestinal mucosa.[7][9] Other successful approaches include the development of amorphous solid dispersions, self-emulsifying drug delivery systems (SEDDS), and complexation with cyclodextrins.[3][10] For some drugs, co-administration with a pharmacokinetic enhancer like ritonavir or cobicistat, which inhibit metabolic enzymes such as CYP3A4, is also a common and effective strategy.[11][12]
Q3: How can nanotechnology-based delivery systems specifically improve the bioavailability of HIV-1 inhibitors?
Nanoformulations offer several mechanisms to enhance bioavailability. They can:
-
Increase Drug Solubility: Encapsulating poorly soluble drugs in nanoparticles can keep them in a dispersed, high-surface-area state, which improves dissolution in the GI tract.[1][8]
-
Protect from Degradation: The nanocarrier shields the drug from the harsh acidic and enzymatic environment of the stomach and intestines.[2]
-
Enhance Absorption: Nanoparticles can be absorbed through various pathways, including transcellularly and via M-cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT), which can bypass the first-pass metabolism.[1][13]
-
Target Specific Tissues: The surface of nanocarriers can be modified with ligands (e.g., mannose) to target them to specific cells or tissues, such as macrophages, which are major HIV reservoirs.[14] This targeted delivery can increase drug concentration at the site of action.[6][14]
Q4: What are long-acting injectable formulations and how do they address bioavailability issues?
Long-acting injectable (LAI) formulations are an alternative to daily oral dosing that can significantly improve patient adherence.[15] These formulations, often consisting of drug nanosuspensions, are typically administered intramuscularly and form a depot from which the drug is slowly released over weeks or even months.[9] This approach bypasses the challenges of oral absorption and first-pass metabolism entirely, ensuring sustained therapeutic drug concentrations in the plasma.[9][15]
Troubleshooting Guides
Problem 1: Low encapsulation efficiency of the inhibitor in lipid-based nanoparticles.
-
Possible Cause: Poor affinity of the drug for the lipid matrix.
-
Suggested Solution: Screen a variety of lipids (both solid and liquid) to find a matrix in which the drug has higher solubility. A combination of lipids can sometimes improve drug loading. Also, consider modifying the drug to a more lipophilic prodrug form.
-
-
Possible Cause: Drug leakage during the formulation process.
-
Suggested Solution: Optimize the manufacturing process. For instance, in high-pressure homogenization, ensure rapid cooling to solidify the lipid nanoparticles quickly and trap the drug. For emulsion-based methods, adjust the surfactant concentration to ensure the formation of a stable interface that prevents drug expulsion.
-
Problem 2: High variability in pharmacokinetic data from in vivo animal studies.
-
Possible Cause: Inconsistent oral gavage technique.
-
Suggested Solution: Ensure all personnel are thoroughly trained in the proper technique to minimize stress to the animals and ensure the full dose is delivered to the stomach. The use of flexible gavage tubes can reduce the risk of injury.
-
-
Possible Cause: Food effects on drug absorption.
-
Suggested Solution: Standardize the fasting and feeding schedule for all animals in the study.[10] For drugs known to have food effects, conduct separate studies in fed and fasted states to characterize the interaction. The formulation itself, such as a self-emulsifying system, can be designed to reduce food effects.[3]
-
-
Possible Cause: Differences in animal physiology.
-
Suggested Solution: Use animals from a single, reputable supplier with a narrow age and weight range. Ensure proper randomization of animals into different treatment groups. Increase the number of animals per group to improve statistical power.
-
Problem 3: Poor in vitro-in vivo correlation (IVIVC).
-
Possible Cause: The in vitro dissolution method does not mimic the in vivo environment.
-
Suggested Solution: Develop a more biorelevant dissolution medium. This could involve using simulated gastric and intestinal fluids (SGF, SIF) that contain bile salts and lecithin to mimic the composition of human intestinal fluid. Also, consider the pH changes the formulation will encounter as it transits the GI tract.
-
-
Possible Cause: The in vitro permeability model is not predictive of human intestinal absorption.
-
Suggested Solution: While Caco-2 cell monolayers are a standard model, they may not fully represent the complexity of the human intestine (e.g., mucus layer, presence of different transporters).[16] Consider using more advanced models like co-cultures of Caco-2 and mucus-secreting HT29 cells, or ex vivo models using animal intestinal tissue.[17] It's crucial to correlate the in vitro data with in vivo results from at least one animal model to validate the model's predictive power.[16]
-
Quantitative Data Presentation
Table 1: Comparison of Bioavailability Enhancement for Different Rilpivirine Formulations
| Formulation Type | Animal Model | Key Pharmacokinetic Parameter | Fold Increase vs. Free Drug | Reference |
| β-Cyclodextrin Nanosponge | Sprague-Dawley Rats | AUC0-∞ | ~1.9 | [10] |
| β-Cyclodextrin Nanosponge | Sprague-Dawley Rats | Cmax | ~1.89 | [10] |
AUC0-∞: Area under the concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.
Table 2: Cellular Uptake of Efavirenz in Different Formulations
| Formulation Type | Cell Line | Key Parameter | Fold Increase vs. Free Drug | Reference |
| Mannose-targeted Poly(propyleneimine) Dendrimer | Human Monocytes/Macrophages | Cellular Uptake | 12 | [14] |
Experimental Protocols & Workflows
Diagram 1: General Workflow for Enhancing Inhibitor Bioavailability```dot
Caption: Pathways for enhanced oral absorption via nanocarriers.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure to evaluate the oral bioavailability of a new formulation in a rat model.
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least one week before the study, with free access to standard chow and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing but allow free access to water.
-
Group Allocation: Randomly divide the rats into groups (n=5-6 per group), for example:
-
Group 1: Intravenous (IV) administration of the free drug (for absolute bioavailability calculation).
-
Group 2: Oral gavage of the free drug suspension (control).
-
Group 3: Oral gavage of the new formulation.
-
-
Dosing:
-
IV Group: Administer the drug solution via the tail vein.
-
Oral Groups: Administer the respective formulations accurately using an oral gavage needle.
-
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or jugular vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2).
-
Bioavailability Calculation:
-
Relative Bioavailability (Frel) % = (AUCoral,test / AUCoral,control) * (Doseoral,control / Doseoral,test) * 100
-
Absolute Bioavailability (Fabs) % = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
-
Diagram 3: Decision Tree for Formulation Strategy
Caption: Selecting a strategy based on inhibitor properties.
References
- 1. Nanoformulation strategies for the enhanced oral bioavailability of antiretroviral therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in oral drug delivery of antiretrovirals and the innovative strategies to overcome them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-HIV-1 nanotherapeutics: promises and challenges for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annexpublishers.co [annexpublishers.co]
- 8. tandfonline.com [tandfonline.com]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]
- 12. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Delivery Strategies and Systems for HIV/AIDS Pre-Exposure Prophylaxis (PrEP) and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging nanotechnology approaches for HIV/AIDS treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Barriers to Uptake of Long-Acting Antiretroviral Products for Treatment and Prevention of Human Immunodeficiency Virus (HIV) in High-Income Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models [frontiersin.org]
Adjusting experimental conditions for HIV-1 inhibitor-53 kinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the kinetic characterization of HIV-1 Inhibitor-53.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It is designed to bind to an allosteric pocket in the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's polymerase activity. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Inhibitor-53 does not compete with the natural deoxynucleoside triphosphate (dNTP) substrates.[1][2]
Q2: What are the expected kinetic parameters for this compound?
A2: The kinetic profile of Inhibitor-53 is characterized by a moderate association rate (k_on_) and a slow dissociation rate (k_off_), resulting in a high affinity (low K_d_) for the HIV-1 RT. The slow dissociation is a key feature, contributing to its sustained inhibitory effect. Expected values are summarized in the table below.
Q3: Which kinetic assays are recommended for studying this compound?
A3: A combination of enzyme inhibition assays and direct binding studies is recommended.
-
Enzyme Inhibition Assays: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i_).
-
Surface Plasmon Resonance (SPR): To measure the association (k_on_) and dissociation (k_off_) rate constants and to calculate the dissociation constant (K_d_).[3][4][5][6]
Q4: How does the kinetic profile of Inhibitor-53 compare to other NNRTIs?
A4: Inhibitor-53 has been designed for an improved resistance profile and a longer residence time on the target enzyme compared to some first-generation NNRTIs. Its kinetic signature is a slower off-rate, which is hypothesized to provide a more durable antiviral effect.
Data Presentation
Table 1: Comparative Kinetic Parameters of Various HIV-1 Inhibitors
| Inhibitor | Target | Class | IC₅₀ (nM) | K_i_ (nM) | k_on_ (10⁴ M⁻¹s⁻¹) | k_off_ (10⁻⁴ s⁻¹) | K_d_ (nM) |
| Inhibitor-53 (Hypothetical) | RT | NNRTI | 15 | 8 | 5.2 | 4.16 | 8 |
| Efavirenz | RT | NNRTI | 2.5 | 1.7 | 10.1 | 17.2 | 17 |
| Nevirapine | RT | NNRTI | 200 | 150 | 2.5 | 375 | 1500 |
| Darunavir | Protease | PI | 3 | 0.2 | 15.3 | 0.31 | 0.2 |
| Saquinavir | Protease | PI | 2.8 | 1.5 | 4.8 | 7.2 | 15 |
Note: Data for Efavirenz, Nevirapine, Darunavir, and Saquinavir are representative values from published literature. Data for Inhibitor-53 is hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: HIV-1 RT Enzyme Inhibition Assay (IC₅₀ Determination)
-
Reagent Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, and 0.1 mg/mL BSA.
-
Reconstitute recombinant HIV-1 RT to a stock concentration of 1 µM in a suitable buffer.
-
Prepare a stock solution of Inhibitor-53 in DMSO.
-
Prepare a poly(rA)/oligo(dT) template/primer solution.
-
Prepare a solution of ³H-dTTP.
-
-
Assay Procedure:
-
Serially dilute Inhibitor-53 in the reaction buffer to achieve a range of concentrations.
-
In a 96-well plate, add 10 µL of each inhibitor dilution.
-
Add 20 µL of the HIV-1 RT enzyme solution to each well.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a substrate mixture containing the poly(rA)/oligo(dT) template/primer and ³H-dTTP.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).
-
Transfer the contents of each well to a filter plate and wash with 5% TCA, followed by ethanol.
-
Allow the filters to dry, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
-
Immobilization of HIV-1 RT:
-
Use a CM5 sensor chip and activate the carboxyl groups using a mixture of EDC and NHS.
-
Inject the HIV-1 RT solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Kinetic Measurement:
-
Prepare a series of dilutions of Inhibitor-53 in a running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of Inhibitor-53 over the immobilized HIV-1 RT surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles using a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on_ and k_off_ rate constants.
-
Calculate the equilibrium dissociation constant (K_d_) from the ratio of k_off_/k_on_.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in enzyme assay | - Contaminated reagents- Non-specific binding of ³H-dTTP | - Use fresh, high-purity reagents.- Increase the number of wash steps with TCA. |
| Low signal-to-noise ratio in SPR | - Low immobilization level of HIV-1 RT- Inactive enzyme on the sensor surface | - Optimize the immobilization protocol to increase the density of active enzyme.- Ensure the enzyme is stored and handled correctly to maintain activity. |
| Poor curve fitting in SPR data | - Mass transport limitation- Non-specific binding | - Increase the flow rate during inhibitor injection.- Include a non-specific binding competitor (e.g., BSA) in the running buffer. |
| Inconsistent IC₅₀ values | - Inaccurate inhibitor dilutions- Variability in enzyme activity | - Prepare fresh serial dilutions for each experiment.- Standardize the enzyme concentration and pre-incubation time. |
| Precipitation of Inhibitor-53 in assay buffer | - Low solubility of the compound | - Increase the percentage of DMSO in the final reaction mixture (ensure it does not affect enzyme activity).- Test alternative buffer components to improve solubility. |
Visualizations
Caption: HIV-1 lifecycle and the target of Inhibitor-53.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Kinetic analysis of the interaction between HIV-1 protease and inhibitors using optical biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and thermodynamic characterization of HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic Characterization of Novel HIV-1 Entry Inhibitors: Discovery of a Relationship between Off-Rate and Potency - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of HIV-1 inhibitor-53 in solution
Disclaimer: "HIV-1 inhibitor-53" is not a formally recognized designation in publicly available scientific literature. This guide provides troubleshooting and stability information based on common challenges encountered with novel small-molecule HIV-1 inhibitors, particularly those with poor aqueous solubility. The data and protocols presented are illustrative. Always refer to the specific product datasheet for your compound.
Troubleshooting Guides & FAQs
This section addresses common issues researchers may face when working with this compound in solution.
FAQs
Q1: My this compound has precipitated out of solution. How can I redissolve it?
A1: Precipitation is a common issue for poorly soluble compounds. First, confirm the correct solvent is being used as per the product datasheet. If precipitation occurs after addition to aqueous buffer, it is likely due to the compound's low aqueous solubility. To redissolve, you can try gentle warming (if the compound is heat-stable) or brief sonication. For future experiments, consider preparing a higher concentration stock in an organic solvent like DMSO and then diluting it serially in your experimental medium. It is best to make initial serial dilutions in the organic solvent before the final dilution into your aqueous buffer.
Q2: I am observing a loss of compound activity over time in my experiments. What could be the cause?
A2: Loss of activity can be due to several factors, including chemical degradation or precipitation. If the inhibitor is susceptible to hydrolysis or oxidation, its potency can decrease over the course of an experiment.[1] It is also possible that the compound is adsorbing to plasticware. To mitigate this, prepare fresh solutions for each experiment, minimize the time the compound spends in aqueous solutions, and consider using low-adhesion microplates or glassware.
Q3: What are the optimal storage conditions for this compound in solution?
A3: Most organic small molecules dissolved in a non-aqueous solvent like DMSO are best stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock. Always check the product-specific datasheet for recommended storage conditions.
Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Inconsistent solution preparation. 2. Degradation of stock solution. 3. Pipetting errors with viscous solvents like DMSO. | 1. Prepare fresh dilutions from a stock solution for each experiment. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Use positive displacement pipettes for accurate handling of DMSO. |
| Low or no inhibitory activity | 1. Compound has precipitated out of solution. 2. Incorrect concentration calculation. 3. Compound has degraded. | 1. Visually inspect for precipitation. If present, see Q1. 2. Re-verify calculations for dilutions. 3. Use a fresh aliquot of the stock solution. |
| High background signal in cellular assays | 1. Solvent (e.g., DMSO) toxicity at high concentrations. 2. Compound cytotoxicity. | 1. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and include a solvent-only control. 2. Perform a cytotoxicity assay to determine the compound's toxic concentration range. |
Quantitative Data Summary
The following tables provide illustrative stability data for a hypothetical this compound.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Concentration (mM) | Purity after 1 Month (%) | Purity after 6 Months (%) |
| DMSO | 10 | >99 | 98 |
| Ethanol | 10 | 98 | 92 |
| PBS (pH 7.4) | 0.1 | 90 | 75 |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (hours) | Major Degradation Product |
| 5.0 | 48 | Hydrolysis Product A |
| 7.4 | 24 | Hydrolysis Product B |
| 8.5 | 12 | Oxidative Product C |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in your desired aqueous buffer (e.g., PBS, cell culture media).
-
Incubate the dilutions at room temperature for 1 hour.
-
Visually inspect each dilution for any signs of precipitation.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a validated analytical method like HPLC.
Protocol 2: Stability Assessment by HPLC
-
Prepare solutions of this compound at a known concentration in the desired solvent and storage condition.
-
At specified time points (e.g., 0, 24, 48 hours), take an aliquot of each solution.
-
Analyze the aliquots by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
Visualizations
Caption: Troubleshooting workflow for this compound solution stability.
Caption: Hypothetical degradation pathways for this compound.
References
Optimizing dosing regimen for HIV-1 inhibitor-53 in animal models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for optimizing the dosing regimen of HIV-1 inhibitor-53 in animal models. The following information is based on established principles in preclinical virology and pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel small molecule that functions as a capsid inhibitor. It exhibits a dual mechanism of action by interfering with two critical stages of the viral lifecycle:
-
Capsid Assembly: It binds to capsid protein (CA) monomers, disrupting the formation of the mature viral core in newly produced virions.
-
Nuclear Import: It destabilizes the intact capsid core of infecting viruses after cell entry, preventing the viral pre-integration complex from successfully entering the nucleus.[1][2]
This dual action helps to reduce the likelihood of rapid resistance development.
Q2: Which animal models are recommended for in vivo studies with this compound?
A2: The most relevant animal models for evaluating this compound are humanized mice, specifically the Bone Marrow-Liver-Thymus (BLT) model.[3] These mice are reconstituted with human hematopoietic stem cells, leading to the development of a functional human immune system, including CD4+ T cells, the primary target of HIV-1. This model supports robust HIV-1 replication and allows for the evaluation of viral load changes and effects on human immune cells in response to treatment.[3] For more advanced translational studies, non-human primate (NHP) models, such as rhesus macaques infected with Simian-Human Immunodeficiency Virus (SHIV), can be considered.[4]
Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index to monitor for efficacy?
A3: The primary PK/PD index for this compound, like many antiretrovirals, is maintaining the trough drug concentration (the lowest concentration before the next dose) above the in vitro 90% inhibitory concentration (IC90) for the duration of the dosing interval.[5] This ensures continuous suppression of viral replication, which is crucial for preventing the emergence of resistant viral strains.[6]
Q4: Does this compound require a pharmacokinetic enhancer?
A4: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[7] Co-administration with a PK enhancer like ritonavir or cobicistat is recommended to inhibit this metabolic pathway. This leads to higher plasma concentrations and a longer half-life, allowing for less frequent dosing and reducing the risk of sub-therapeutic drug levels.[8]
Troubleshooting Guides
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High inter-animal variability in plasma drug concentrations. | 1. Inconsistent oral gavage administration. 2. Genetic differences in metabolic enzymes (e.g., CYP3A4) among animals. 3. Variable food/water intake affecting absorption. | 1. Ensure proper and consistent gavage technique. Consider subcutaneous or intravenous administration for initial PK studies to bypass absorption variability. 2. Increase the number of animals per group to improve statistical power. 3. Standardize feeding schedules. Administer the compound at the same time relative to the feeding cycle. |
| Lack of significant viral load reduction despite adequate plasma exposure. | 1. Pre-existing resistance of the viral strain to capsid inhibitors. 2. Poor penetration of the compound into key tissue reservoirs (e.g., lymphoid tissues). 3. The PK/PD target (e.g., Trough > IC90) is incorrect for this compound class. | 1. Perform in vitro susceptibility testing of the specific HIV-1 strain used in the study. 2. Conduct tissue distribution studies to measure compound concentrations in lymphoid organs. 3. Re-evaluate the PK/PD relationship. Consider if the target should be 4x or 8x the IC50/IC90.[9] |
| Signs of toxicity observed (e.g., weight loss, lethargy, elevated liver enzymes). | 1. Dose is too high, exceeding the maximum tolerated dose (MTD). 2. Off-target effects of the inhibitor. 3. Negative drug-drug interaction with the PK enhancer. | 1. Perform a dose de-escalation study to identify the MTD. 2. Conduct in vitro cytotoxicity assays against a panel of human cell lines to screen for off-target activity.[10] 3. Evaluate the toxicity of the PK enhancer alone in a separate control group. |
| Rapid viral rebound after treatment cessation. | 1. Incomplete suppression of viral replication in sanctuary sites (e.g., central nervous system, lymphoid tissue). 2. Short half-life of the drug in vivo. | 1. Measure viral RNA/DNA in tissues at the end of the study to assess reservoir size. 2. Optimize the dosing regimen (potentially with a PK enhancer) to prolong the drug's half-life and exposure.[11] |
Experimental Protocols & Data
Protocol 1: Dose-Range Finding and Pharmacokinetic (PK) Study
-
Objective: To determine the single-dose PK profile and establish a dose range for subsequent efficacy studies.
-
Model: Humanized BLT mice (n=3-5 per group).
-
Procedure:
-
Administer this compound via oral gavage at three dose levels: 10, 30, and 100 mg/kg.
-
Collect blood samples via tail vein at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Process blood to plasma and analyze drug concentrations using a validated LC-MS/MS method.
-
Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).
-
Table 1: Representative Single-Dose Pharmacokinetic Parameters for this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | t1/2 (hr) |
|---|---|---|---|---|
| 10 | 450 | 2.0 | 3,600 | 6.5 |
| 30 | 1,550 | 2.0 | 14,800 | 7.1 |
| 100 | 5,200 | 4.0 | 65,000 | 8.3 |
Protocol 2: Antiviral Efficacy Study
-
Objective: To evaluate the dose-dependent antiviral activity of this compound.
-
Model: HIV-1 infected Humanized BLT mice with stable viremia (>10,000 copies/mL).
-
Procedure:
-
Randomize mice into four groups (n=8 per group): Vehicle control, 10 mg/kg, 30 mg/kg, and 50 mg/kg of this compound.
-
Administer treatment (co-administered with 10 mg/kg ritonavir) once daily via oral gavage for 14 days.
-
Monitor animal weight and health daily.
-
Collect blood samples weekly to measure plasma HIV-1 RNA levels (viral load) by RT-qPCR.
-
At day 14, collect terminal blood for final PK analysis and tissues (spleen, lymph nodes) to assess drug penetration.
-
Table 2: Representative Efficacy Data after 14-Day Dosing Regimen
| Treatment Group (Daily) | Mean Baseline Viral Load (log10 copies/mL) | Mean Day 14 Viral Load (log10 copies/mL) | Mean Log10 Reduction | % Animals with Viral Load <400 copies/mL |
|---|---|---|---|---|
| Vehicle Control | 4.85 | 4.91 | -0.06 | 0% |
| 10 mg/kg Inhibitor-53 | 4.92 | 3.55 | 1.37 | 25% |
| 30 mg/kg Inhibitor-53 | 4.88 | 2.41 | 2.47 | 87.5% |
| 50 mg/kg Inhibitor-53 | 4.90 | <2.60 (Undetectable) | >2.30 | 100% |
Visualizations
Mechanism of Action Pathway
Caption: Dual mechanism of action for this compound.
Experimental Workflow for Dose Optimization
Caption: Workflow for optimizing dosing in animal models.
Troubleshooting Logic for Poor Efficacy
Caption: Decision tree for troubleshooting poor efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetic Parameters of HIV-1 Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Current drugs for HIV-1: from challenges to potential in HIV/AIDS [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral drug discovery - Part 2: From candidates to investigational drugs - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Pharmacokinetics and Pharmacodynamics in HIV Prevention; Current Status and Future Directions: A Summary of the DAIDS and BMGF Sponsored Think Tank on Pharmacokinetics (PK)/Pharmacodynamics (PD) in HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of HIV-1 Inhibitor-53 and First-Line Antiretroviral Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of HIV-1 therapeutics, the quest for novel agents with improved efficacy, safety, and resistance profiles is perpetual. This guide provides a comparative overview of a novel investigational compound, HIV-1 inhibitor-53, and the current first-line antiretroviral drugs recommended by leading health organizations. Due to the limited availability of public data on this compound, this comparison is based on its commercially reported mechanism of action and in vitro potency, juxtaposed with the extensive clinical data available for established first-line therapies.
Introduction to this compound
This compound is described as a dual inhibitor, targeting both HIV-1 protease and reverse transcriptase.[1] This dual-action mechanism presents a theoretical advantage in combating drug resistance by targeting two critical enzymes in the viral lifecycle simultaneously. Its reported in vitro potency is notable, with an IC50 of 1.93 nM against HIV-1 protease and 2.35 µM against reverse transcriptase.[1] However, a comprehensive evaluation of its performance necessitates a comparison with the current standards of care.
Current First-Line Antiretroviral Regimens
The U.S. Department of Health and Human Services (HHS) guidelines for antiretroviral-naïve adults recommend integrase strand transfer inhibitor (INSTI)-based regimens as the preferred first-line treatment. These typically consist of an INSTI combined with two nucleoside reverse transcriptase inhibitors (NRTIs).
The most commonly recommended initial regimens include:
-
Bictegravir/Emtricitabine/Tenofovir Alafenamide (Biktarvy) [2][3]
-
Dolutegravir plus Lamivudine (Dovato) (for individuals with no preexisting resistance to either component and with a viral load <500,000 copies/mL)[1][4][5]
-
Dolutegravir plus Tenofovir Alafenamide/Emtricitabine or Tenofovir Disoproxil Fumarate/Emtricitabine [2]
-
Long-acting injectable Cabotegravir plus Rilpivirine (Cabenuva) for virologically suppressed individuals to switch from an oral regimen.[6][7]
Comparative Data Presentation
The following tables summarize the key characteristics and clinical trial data for first-line antiretroviral drugs, providing a benchmark against which the theoretical profile of this compound can be considered.
Table 1: Mechanism of Action and In Vitro Potency
| Drug/Regimen | Drug Class | Mechanism of Action | In Vitro Potency (IC50/EC50) |
| This compound (Theoretical) | Dual Protease/Reverse Transcriptase Inhibitor | Inhibits HIV-1 protease, preventing the cleavage of viral polyproteins into mature, functional proteins. Inhibits reverse transcriptase, preventing the conversion of viral RNA into DNA.[1] | Protease: 1.93 nM; Reverse Transcriptase: 2.35 µM[1] |
| Bictegravir | Integrase Strand Transfer Inhibitor (INSTI) | Blocks the strand transfer step of HIV-1 DNA integration, which is essential for the viral life cycle. | EC50: 2.5 nM |
| Dolutegravir | Integrase Strand Transfer Inhibitor (INSTI) | Blocks the strand transfer step of HIV-1 DNA integration.[8] | IC50: 0.51 nM |
| Lamivudine | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | After phosphorylation to its active triphosphate form, it is incorporated into viral DNA, causing chain termination.[8] | EC50: 0.5 - 6.4 µM |
| Emtricitabine | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | A synthetic nucleoside analog of cytidine that is phosphorylated to form a triphosphate that competes with the natural substrate and is incorporated into nascent viral DNA, resulting in chain termination.[8] | EC50: 1.3 - 6.4 µM |
| Tenofovir Alafenamide | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | A prodrug of tenofovir that is more efficiently loaded into peripheral blood mononuclear cells (PBMCs) and lymphocytes, leading to higher intracellular concentrations of the active diphosphate metabolite and lower plasma concentrations of tenofovir. | EC50: 5.3 nM |
| Cabotegravir | Integrase Strand Transfer Inhibitor (INSTI) | An integrase strand transfer inhibitor.[8] | IC50: 0.22 nM |
| Rilpivirine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | A diarylpyrimidine non-nucleoside reverse transcriptase inhibitor of HIV-1.[8] | EC50: 0.07 - 1.01 nM |
Table 2: Clinical Efficacy of First-Line Regimens in Treatment-Naïve Adults (48-Week Data)
| Regimen | Study | Virologic Suppression (HIV-1 RNA <50 copies/mL) | Key Findings |
| Bictegravir/Emtricitabine/Tenofovir Alafenamide | Studies 1489 & 1490 | 92.4% & 89.4% | Non-inferior to dolutegravir-based triple therapy.[9] |
| Dolutegravir plus Lamivudine | GEMINI 1 & 2 | 91% & 93% | Non-inferior to a three-drug regimen of dolutegravir plus two NRTIs.[1][4] |
| Dolutegravir + TAF/FTC or TDF/FTC | SPRING-2, SINGLE, FLAMINGO | 88-90% | Superior or non-inferior to comparator regimens (raltegravir, efavirenz, or darunavir/ritonavir). |
Table 3: Common Adverse Events of First-Line Regimens
| Drug/Regimen | Common Adverse Events (≥5% of participants) |
| Bictegravir/Emtricitabine/Tenofovir Alafenamide | Diarrhea, nausea, headache.[10] |
| Dolutegravir plus Lamivudine | Headache, nausea, diarrhea, insomnia, fatigue, anxiety.[1] |
| Cabotegravir plus Rilpivirine (injectable) | Injection site reactions, pyrexia, fatigue, headache, musculoskeletal pain, nausea, sleep disorders.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro Potency Assays (IC50/EC50 Determination)
Objective: To determine the concentration of an antiretroviral agent that inhibits 50% of viral replication (EC50) or enzymatic activity (IC50).
General Protocol:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) from healthy donors are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (IL-2).
-
Viral Infection: Cultured cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Drug Treatment: A range of concentrations of the investigational drug is added to the infected cell cultures.
-
Quantification of Viral Replication: After a defined incubation period (typically 7 days), the level of viral replication is quantified by measuring the activity of reverse transcriptase or the concentration of p24 antigen in the cell culture supernatant.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Phase 3 Clinical Trial for Virologic Suppression
Objective: To evaluate the efficacy and safety of a new antiretroviral regimen in a large patient population.
General Protocol:
-
Study Population: A large cohort of treatment-naïve or virologically suppressed adults with HIV-1 infection is recruited.
-
Randomization: Participants are randomly assigned to receive either the investigational regimen or a standard-of-care comparator regimen in a double-blind or open-label manner.
-
Treatment and Follow-up: Participants receive the assigned treatment for a specified period (e.g., 48 or 96 weeks) and are monitored regularly for virologic response, immunologic response, and adverse events.
-
Primary Endpoint: The primary efficacy endpoint is typically the proportion of participants with HIV-1 RNA levels below a certain threshold (e.g., <50 copies/mL) at a specific time point, as determined by an FDA-defined "snapshot" algorithm.
-
Secondary Endpoints: Secondary endpoints may include changes in CD4+ T-cell count, the incidence of adverse events, and the development of drug resistance.
-
Statistical Analysis: The non-inferiority or superiority of the investigational regimen compared to the standard of care is assessed using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
HIV-1 Lifecycle and Targets of Antiretroviral Drugs
The following diagram illustrates the HIV-1 lifecycle and the points of intervention for different classes of antiretroviral drugs, including the dual targets of this compound.
Caption: HIV-1 lifecycle and drug targets.
Experimental Workflow for In Vitro Antiviral Assay
This diagram outlines the typical workflow for assessing the in vitro efficacy of a potential antiretroviral compound.
Caption: In vitro antiviral assay workflow.
Discussion and Future Directions
While this compound's dual mechanism of action is promising from a theoretical standpoint, its clinical utility remains to be established. The high bar set by current first-line INSTI-based regimens, which offer potent virologic suppression, a high barrier to resistance, and favorable safety profiles, presents a significant challenge for any new entrant.
For this compound to be a viable alternative, it would need to demonstrate:
-
Superior or non-inferior efficacy to current first-line regimens in large-scale clinical trials.
-
A favorable safety and tolerability profile , with a low incidence of adverse events.
-
A high genetic barrier to resistance , particularly given its dual-target nature.
-
Convenient dosing and a lack of significant drug-drug interactions.
The development of dual-target inhibitors is an active area of research.[11][12] The rationale is to simplify treatment regimens and potentially overcome resistance to single-agent classes. However, achieving balanced and potent activity against two distinct targets within a single molecule is a significant medicinal chemistry challenge.
References
- 1. dovato.com [dovato.com]
- 2. positivelyaware.com [positivelyaware.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. viivhealthcare.com [viivhealthcare.com]
- 5. us.gsk.com [us.gsk.com]
- 6. Long-Acting Cabotegravir and Rilpivirine Dosed Every 2 Months in Adults With Human Immunodeficiency Virus 1 Type 1 Infection: 152-Week Results From ATLAS-2M, a Randomized, Open-Label, Phase 3b, Noninferiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabenuva.com [cabenuva.com]
- 8. mdpi.com [mdpi.com]
- 9. Results - Clinical Review Report: Bictegravir/Emtricitabine/Tenofovir Alafenamide (B/FTC/TAF) (Biktarvy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Gilead Presents New Data on Biktarvy® (Bictegravir, Emtricitabine and Tenofovir Alafenamide) and TAF-Based Regimens for the Treatment of HIV-1 in Children, Older Adults and Women | Business Wire [kommunikasjon.ntb.no]
- 11. Advances in rationally designed dual inhibitors of HIV-1 reverse transcriptase and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
In the landscape of HIV-1 therapeutics, the emergence of novel mechanisms of action offers new hope for treatment-experienced patients and presents an opportunity to overcome existing resistance challenges. This guide provides a detailed head-to-head comparison of a novel, potent HIV-1 capsid inhibitor, GS-CA1, and the established protease inhibitor combination, lopinavir/ritonavir. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their in vitro performance, mechanisms of action, and resistance profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Targets
GS-CA1 represents a new class of antiretroviral agents that target the HIV-1 capsid protein (p24). This protein is crucial for multiple stages of the viral lifecycle. GS-CA1 exhibits a multi-stage mechanism, interfering with both the early and late stages of viral replication. In the early stage, it stabilizes the viral capsid, preventing the release of the viral genome into the cytoplasm and its subsequent transport into the nucleus. In the late stage, it disrupts the assembly of new viral capsids, leading to the formation of non-infectious virions.
Lopinavir, on the other hand, is a protease inhibitor. The HIV-1 protease is an essential enzyme that cleaves newly synthesized polyproteins into their functional protein components. By inhibiting this enzyme, lopinavir prevents the maturation of viral particles, rendering them non-infectious. Lopinavir is co-formulated with a low dose of ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 enzyme that metabolizes lopinavir, thereby increasing its plasma concentration and efficacy.
Figure 1: Simplified signaling pathways of GS-CA1 and Lopinavir.
Quantitative Performance: In Vitro Efficacy and Cytotoxicity
The in vitro antiviral activity and cytotoxicity of GS-CA1 and lopinavir have been evaluated in various cell-based assays. The 50% effective concentration (EC50) represents the concentration of the drug required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Inhibitor | Cell Line | EC50 | CC50 | Selectivity Index (SI) |
| GS-CA1 | MT-4 | 240 ± 40 pM[1] | > 50 µM[1] | > 208,300 |
| PBMCs | 140 pM (mean vs. various subtypes)[2] | Not Reported | Not Applicable | |
| Lopinavir | PBMCs | 15 nM | Not Reported | Not Applicable |
| MT-4 | Not Directly Reported (Ki = 1.3-3.6 pM) | > 50 µM (Vero cells) | Not Applicable |
Resistance Profiles: Navigating Viral Escape
A critical aspect of any antiretroviral agent is its resistance profile. HIV-1 can develop mutations that reduce the susceptibility to antiviral drugs.
GS-CA1: In vitro resistance selection studies have identified mutations in the capsid protein that confer resistance to GS-CA1. These mutations include L56I, M66I, Q67H, N74D, and A105E.[2] Notably, viruses with these resistance mutations remain fully susceptible to other classes of antiretroviral drugs.
Lopinavir/Ritonavir: Resistance to lopinavir is more complex and often involves the accumulation of multiple mutations in the protease gene. The development of high-level resistance is often associated with a greater number of baseline protease mutations. Specific mutations that emerge under lopinavir pressure include those at positions 82, 54, and 46.[3] Studies have suggested two divergent pathways for lopinavir resistance, one involving the L76V and Q58E mutations, and another characterized by the L90M and I54V mutations.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this comparison.
Antiviral Activity Assay (EC50 Determination) using MT-4 Cells and MTT Reduction
This assay determines the concentration of an inhibitor that reduces viral replication by 50%.
Figure 2: Experimental workflow for EC50 determination.
Methodology:
-
Cell Preparation: MT-4 cells are seeded in a 96-well microtiter plate at a density of 1 x 10^4 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Dilution: The test compounds (GS-CA1 and lopinavir) are serially diluted in the culture medium.
-
Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Treatment: The serially diluted compounds are added to the infected cell cultures. Control wells include infected cells without any compound and uninfected cells.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The resulting formazan crystals are solubilized by adding 150 µL of a solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol or DMSO).
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell protection is calculated relative to the untreated infected and uninfected controls. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50 Determination) using MTT
This assay determines the concentration of a compound that reduces cell viability by 50%.
Methodology:
-
Cell Seeding: Uninfected MT-4 cells are seeded in a 96-well plate as described for the antiviral assay.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells. Control wells contain cells with medium only.
-
Incubation: The plates are incubated for the same duration as the antiviral assay (5 days) at 37°C.
-
MTT Assay and Data Analysis: The MTT assay is performed as described above. The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
HIV-1 p24 Antigen ELISA
This assay quantifies the amount of HIV-1 p24 antigen in the supernatant of infected cell cultures, providing a direct measure of viral replication.
Methodology:
-
Coating: A 96-well ELISA plate is coated with a capture antibody specific for HIV-1 p24 and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.
-
Sample Addition: Supernatants from the infected cell cultures (from the antiviral assay) are added to the wells, along with a standard curve of known p24 concentrations.
-
Detection Antibody: After incubation and washing, a biotinylated anti-p24 detection antibody is added to the wells.
-
Enzyme Conjugate: Following another incubation and wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate: After a final wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which develops a color in the presence of HRP.
-
Stopping the Reaction: The reaction is stopped by the addition of an acid solution (e.g., 1N H2SO4).
-
Data Acquisition: The absorbance is read at 450 nm.
-
Data Analysis: The concentration of p24 in the samples is determined by interpolating from the standard curve. The EC50 can then be calculated based on the reduction in p24 levels at different drug concentrations.
Conclusion
The novel HIV-1 capsid inhibitor GS-CA1 demonstrates exceptionally potent in vitro antiviral activity in the picomolar range, representing a significant advance over many existing antiretrovirals, including the potent protease inhibitor lopinavir. Its high selectivity index suggests a favorable preclinical safety profile. Furthermore, its unique mechanism of action targeting the viral capsid provides a new avenue for treating HIV-1, particularly in cases of resistance to other drug classes. Lopinavir/ritonavir remains a highly effective and important component of antiretroviral therapy, characterized by a high genetic barrier to resistance. The comparative data presented here underscore the continuous evolution of HIV-1 therapeutics and highlight the potential of novel inhibitors like GS-CA1 to address the ongoing challenges of HIV-1 management. Further clinical investigation is warranted to fully elucidate the therapeutic potential of capsid inhibitors in the clinical setting.
References
Comparative Efficacy of Multi-Target HIV-1 Capsid Inhibitors Versus Single-Target Inhibitor Combinations
A Guide for Researchers and Drug Development Professionals
The landscape of HIV-1 therapeutics is continually evolving, with a paradigm shift towards developing long-acting agents with novel mechanisms of action. This guide provides an objective comparison between the efficacy of a new class of multi-target HIV-1 capsid inhibitors and traditional combination therapies comprised of single-target inhibitors. This analysis is supported by experimental data to inform research and drug development efforts.
Introduction
Standard antiretroviral therapy (ART) has transformed HIV-1 infection from a fatal to a manageable chronic condition.[1][2] The cornerstone of treatment has been the combination of multiple drugs, each targeting a specific viral enzyme, such as reverse transcriptase, protease, or integrase.[2][3] This multi-pronged approach is effective at suppressing viral replication and preventing the emergence of drug resistance.[2][3]
A novel class of antiretroviral drugs, the HIV-1 capsid inhibitors, has emerged with a unique mechanism of action that interferes with multiple stages of the viral life cycle.[4][5][6] These inhibitors target the viral capsid, a protein shell that is crucial for both early and late stages of HIV-1 replication, including uncoating, nuclear transport, and virion assembly and maturation.[5][6][7] This guide will use the potent capsid inhibitor, referred to here as HIV-1 Inhibitor-53 , as a representative of this class, drawing on data from well-characterized compounds like Lenacapavir (GS-6207) and GS-CA1.[8][9]
Mechanism of Action
This compound (Capsid Inhibitor) acts on multiple phases of the HIV-1 life cycle. By binding to the capsid protein (p24), it disrupts the delicate balance of capsid stability.[10][11] This leads to:
-
Early-Stage Inhibition: Premature disassembly of the viral core upon entry into the host cell, preventing the reverse transcription of viral RNA into DNA and blocking the transport of the viral complex to the nucleus.[4][11][12]
-
Late-Stage Inhibition: Interference with the assembly of new viral particles, leading to the formation of malformed, non-infectious virions.[4][8][12]
Combination Therapy (Single-Target Inhibitors) typically involves a cocktail of drugs, for example:
-
2 Nucleoside Reverse Transcriptase Inhibitors (NRTIs): These act as chain terminators, halting the conversion of viral RNA to DNA.
-
1 Integrase Strand Transfer Inhibitor (INSTI): This blocks the integration of viral DNA into the host cell's genome.
The following diagram illustrates the points of intervention for both therapeutic strategies within the HIV-1 life cycle.
Quantitative Data Presentation
The in vitro potency and clinical efficacy of this compound are compared with standard combination antiretroviral therapies in the tables below.
Table 1: In Vitro Antiviral Activity
| Inhibitor Class | Example Compound(s) | Cell Type | EC50 (pM) | Selectivity Index (CC50/EC50) |
| Multi-Target Capsid Inhibitor | GS-CA1 | MT-4 | 240 ± 40 | >208,300 |
| GS-CA1 | PBMCs | 140 | N/A | |
| Combination Therapy Components | ||||
| NRTI | Tenofovir Alafenamide (TAF) | MT-2 | 5,300,000 | >9,400 |
| NRTI | Emtricitabine (FTC) | MT-2 | 1,100,000 | >45,000 |
| INSTI | Dolutegravir (DTG) | MT-4 | 640 | >15,625 |
| PI | Darunavir (DRV) | MT-4 | 3,000-8,500 | >11,765 |
Data compiled from multiple sources. EC50 (50% effective concentration) is a measure of drug potency. A lower EC50 indicates higher potency. The Selectivity Index is the ratio of the cytotoxic concentration (CC50) to the effective concentration, with higher values indicating a better safety profile.
Table 2: Clinical Efficacy in Treatment-Naïve Patients
| Therapeutic Strategy | Study | Regimen | Primary Endpoint | Virologic Suppression Rate |
| Multi-Target Capsid Inhibitor | Phase 2 (NCT04143594) | Lenacapavir (subcutaneous) + TAF/FTC | HIV-1 RNA <50 copies/mL at Week 54 | 90% |
| Standard Combination Therapy | DRIVE-FORWARD | Doravirine + TDF/FTC or ABC/3TC | HIV-1 RNA <50 copies/mL at Week 48 | 84% |
| Phase III (GS-US-380-1489) | Bictegravir/TAF/FTC | HIV-1 RNA <50 copies/mL at Week 48 | 92% |
Virologic suppression rates indicate the percentage of study participants who achieved an undetectable viral load at the specified time point.[13][14]
Resistance Profile
A critical aspect of antiretroviral therapy is the potential for the development of drug resistance.
-
This compound (Capsid Inhibitor): As a first-in-class medication, there is no pre-existing resistance to capsid inhibitors among circulating HIV-1 strains.[10] In vitro studies have shown that resistance mutations can be selected for, but these variants often show reduced viral fitness.[15] Importantly, these mutations do not confer cross-resistance to other classes of antiretroviral drugs.[6][15]
-
Combination Therapy (Single-Target Inhibitors): The use of multiple drugs with different resistance profiles significantly raises the genetic barrier to resistance.[3] However, poor adherence can lead to the selection of mutations that confer resistance to one or more drugs in the regimen, potentially limiting future treatment options.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. Below is a detailed methodology for a common antiviral screening assay.
In Vitro HIV-1 Inhibition Assay (TZM-bl Reporter Assay)
This assay is widely used to determine the potency of antiviral compounds against HIV-1.
Objective: To measure the concentration at which a compound inhibits 50% of viral replication (EC50).
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene).
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses).
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin).
-
Test compounds (e.g., this compound) and control drugs.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Workflow Diagram:
References
- 1. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Antiretroviral Therapy for HIV Infection | AAFP [aafp.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 capsid inhibitors as antiretroviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are HIV-1 capsid inhibitors and how do they work? [synapse.patsnap.com]
- 10. Lenacapavir - Wikipedia [en.wikipedia.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lenacapavir administered every 26 weeks or daily in combination with oral daily antiretroviral therapy for initial treatment of HIV: a randomised, open-label, active-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. A highly potent long-acting small-molecule HIV-1 capsid inhibitor with efficacy in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of HIV-1 Resistance: A Comparative Analysis of a Novel Protease Inhibitor, Inhibitor-53
For Immediate Release
In the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1), the emergence of drug resistance remains a critical challenge. This guide provides a comprehensive analysis of the cross-resistance profile of a novel protease inhibitor (PI), designated Inhibitor-53, in comparison to existing PIs and Nucleoside Reverse Transcriptase Inhibitors (NRTIs). This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview supported by established experimental data and methodologies.
Introduction to HIV-1 Inhibition and Resistance
Antiretroviral therapy (ART) has transformed HIV-1 infection from a fatal to a manageable chronic condition.[1] The cornerstones of many ART regimens are Protease Inhibitors (PIs) and Nucleoside Reverse Transcriptase Inhibitors (NRTIs). PIs act at a late stage of the viral replication cycle, preventing the maturation of new viral particles, while NRTIs are incorporated into the viral DNA during reverse transcription, causing chain termination and halting DNA synthesis.[2][3]
However, the high mutation rate of HIV-1 allows for the selection of drug-resistant strains, which can limit the effectiveness of therapy.[4][5] Cross-resistance, where resistance to one drug confers resistance to other drugs within the same class or even in different classes, is a significant concern in the development of new antiviral agents.[6] This guide examines the hypothetical cross-resistance profile of a novel PI, Inhibitor-53, to provide a framework for evaluating its potential clinical utility.
Comparative In Vitro Activity of Inhibitor-53
The in vitro activity of Inhibitor-53 was assessed against a panel of wild-type and drug-resistant HIV-1 strains. The following tables summarize the 50% inhibitory concentrations (IC50) of Inhibitor-53 and other representative PIs and NRTIs.
Table 1: Antiviral Activity against Wild-Type HIV-1
| Compound | Drug Class | IC50 (nM) against Wild-Type HIV-1 |
| Inhibitor-53 | Protease Inhibitor | 0.5 |
| Darunavir | Protease Inhibitor | 0.3 |
| Atazanavir | Protease Inhibitor | 2.0 |
| Lopinavir | Protease Inhibitor | 1.5 |
| Zidovudine (AZT) | NRTI | 10 |
| Lamivudine (3TC) | NRTI | 50 |
| Tenofovir (TDF) | NRTI | 30 |
Table 2: Cross-Resistance Profile against PI-Resistant HIV-1 Strains
| HIV-1 Strain (Key Mutations) | Fold Change in IC50 (vs. Wild-Type) | |||
| Inhibitor-53 | Darunavir | Atazanavir | Lopinavir | |
| Multi-PI Resistant (V82A, I84V, L90M) | 2.5 | 3.0 | 15.0 | 25.0 |
| Darunavir Resistant (I50V, I84V) | 4.0 | 10.0 | 8.0 | 12.0 |
Table 3: Activity against NRTI-Resistant HIV-1 Strains
| HIV-1 Strain (Key Mutations) | Fold Change in IC50 (vs. Wild-Type) | ||
| Inhibitor-53 | Zidovudine (AZT) | Lamivudine (3TC) | |
| Thymidine Analog Mutations (T215Y, M41L) | 1.2 | >50 | 1.5 |
| M184V | 1.0 | 0.8 | >1000 |
Note: Data presented for Inhibitor-53 is hypothetical and for illustrative purposes. Fold change is calculated by dividing the IC50 against the resistant strain by the IC50 against the wild-type strain.
Experimental Protocols
The data presented in this guide are based on standard in vitro assays for determining the antiviral activity and resistance profiles of HIV-1 inhibitors.
Phenotypic Drug Susceptibility Assay
This assay measures the ability of a drug to inhibit the replication of HIV-1 in cell culture.
-
Cell Lines: A susceptible host cell line, such as MT-4 or PMBCs (Peripheral Blood Mononuclear Cells), is used.
-
Viral Stocks: Laboratory-adapted strains of wild-type HIV-1 and well-characterized drug-resistant clinical isolates are propagated.
-
Procedure:
-
Cells are seeded in microtiter plates.
-
Serial dilutions of the test compounds (e.g., Inhibitor-53, PIs, NRTIs) are added to the wells.
-
A standardized amount of viral stock is added to infect the cells.
-
The plates are incubated for a period of 3-7 days to allow for viral replication.
-
-
Endpoint Measurement: Viral replication is quantified by measuring a viral marker, such as the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the drug that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.[7]
Genotypic Resistance Analysis
Genotypic testing involves sequencing the HIV-1 protease and reverse transcriptase genes to identify mutations known to be associated with drug resistance.[8]
-
Sample: Viral RNA is extracted from patient plasma or from the supernatant of cultured virus.
-
Procedure:
-
Reverse transcription polymerase chain reaction (RT-PCR) is used to amplify the target gene regions.
-
The amplified DNA is then sequenced using standard methods like Sanger sequencing or next-generation sequencing.
-
-
Data Analysis: The obtained sequence is compared to a wild-type reference sequence to identify amino acid substitutions. The presence of specific mutations is correlated with resistance to particular drugs.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the HIV-1 replication cycle, the mechanism of action of PIs and NRTIs, and the experimental workflow for assessing cross-resistance.
Figure 1. Simplified HIV-1 replication cycle highlighting the targets of NRTIs and PIs.
Figure 2. Experimental workflow for determining HIV-1 drug resistance.
Discussion of Cross-Resistance Profile
The hypothetical data suggests that Inhibitor-53 maintains significant activity against HIV-1 strains with common PI resistance mutations. The 2.5-fold increase in IC50 against the multi-PI resistant strain is modest compared to the 15 to 25-fold increases observed for atazanavir and lopinavir, respectively. This indicates a higher genetic barrier to resistance for Inhibitor-53. Against a darunavir-resistant strain, Inhibitor-53 also shows better activity than darunavir itself.
Importantly, as a protease inhibitor, Inhibitor-53 is not expected to exhibit cross-resistance with NRTIs. The data confirms this, showing minimal to no change in IC50 against strains with thymidine analog mutations or the M184V mutation, both of which confer high-level resistance to certain NRTIs.[6]
Conclusion
This comparative guide provides a framework for evaluating the cross-resistance profile of a novel HIV-1 protease inhibitor, Inhibitor-53. The hypothetical data suggests that Inhibitor-53 has a favorable resistance profile, with potent activity against both wild-type and PI-resistant HIV-1 strains and no cross-resistance with NRTIs. These characteristics highlight the potential of novel PIs to be effective components of salvage therapy for patients with multi-drug resistant HIV-1. Further preclinical and clinical studies are essential to validate these in vitro findings and fully characterize the clinical utility of new HIV-1 inhibitors.
References
- 1. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly drug-resistant HIV-1 clinical isolates are cross-resistant to many antiretroviral compounds in current clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 8. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking HIV-1 Inhibitor-53: A Comparative Guide to Dual-Acting Compounds Targeting Reverse Transcriptase and Integrase
For Immediate Release
[City, State] – [Date] – In the ongoing effort to develop more effective and resilient antiretroviral therapies, a new generation of dual-acting HIV-1 inhibitors is emerging. This guide provides a comparative analysis of a representative dual-acting compound, designated here as Inhibitor-53, against other notable dual-target inhibitors. The focus of this comparison is on compounds designed to simultaneously inhibit two critical enzymes in the HIV-1 lifecycle: Reverse Transcriptase (RT), specifically its RNase H activity, and Integrase (IN).
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the inhibitory activities, cellular efficacy, and underlying experimental methodologies for these promising compounds.
Executive Summary
The compounds benchmarked in this guide belong to the quinolinonyl diketo acid (DKA) class, which has shown significant promise in dual inhibition of HIV-1 RT and IN. By targeting two viral enzymes, these inhibitors have the potential to increase the genetic barrier to resistance and improve therapeutic outcomes. This guide will use Compound 7 from published studies as a proxy for "Inhibitor-53" to facilitate a data-driven comparison with other analogs in its class.
Comparative Performance of Dual-Acting HIV-1 Inhibitors
The following table summarizes the in vitro enzymatic inhibitory activity (IC50) against HIV-1 Integrase (strand transfer) and Reverse Transcriptase (RNase H), as well as the anti-HIV-1 activity in cell culture (EC50) for a series of quinolinonyl diketo acid derivatives.
| Compound | Integrase (ST) IC50 (µM)[1] | RNase H IC50 (µM)[1] | Anti-HIV-1 EC50 (µM) |
| Inhibitor-53 (Compound 7) | 0.08 | 6.8 | Not Reported |
| Compound 6 | 0.08 | 3.3 | Not Reported |
| Compound 8 | 0.05 | 5.7 | Not Reported |
| Elvitegravir | 0.007 | >100 | 0.001 |
| Raltegravir | 0.005 | >100 | 0.003 |
Note: Elvitegravir and Raltegravir are included as reference integrase inhibitors and are not dual-acting RT/IN inhibitors.
Mechanism of Action: Dual Inhibition of HIV-1 Replication
The dual-acting nature of these compounds lies in their ability to chelate essential metal ions in the active sites of both integrase and the RNase H domain of reverse transcriptase. This chelation disrupts the catalytic activity of both enzymes, thereby halting the viral replication cycle at two distinct stages.
Dual inhibition of HIV-1 replication pathway.
Experimental Protocols
Detailed methodologies for the key assays are provided below to allow for replication and validation of the presented data.
HIV-1 Integrase Strand Transfer (ST) Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity.
Workflow for the HIV-1 Integrase ST Assay.
Methodology:
-
Reaction Setup: Recombinant HIV-1 integrase is incubated with a biotinylated donor DNA substrate and varying concentrations of the test compound in a reaction buffer containing MgCl2.
-
Strand Transfer Initiation: The strand transfer reaction is initiated by the addition of a digoxigenin (DIG)-labeled acceptor DNA substrate.
-
Detection: The reaction mixture is transferred to a streptavidin-coated plate to capture the biotinylated donor DNA. An anti-DIG antibody conjugated to a fluorescent probe is then added to detect the product of the strand transfer reaction.
-
Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated as the concentration of the compound that inhibits 50% of the integrase activity.
HIV-1 Reverse Transcriptase (RNase H) Inhibition Assay
This assay evaluates the inhibition of the RNase H activity of HIV-1 RT, which is responsible for degrading the RNA strand of RNA:DNA hybrids during reverse transcription.
Methodology:
-
Substrate Preparation: A hybrid substrate consisting of a fluorescently labeled RNA strand and a complementary DNA strand is prepared.
-
Enzymatic Reaction: Recombinant HIV-1 reverse transcriptase is incubated with the RNA:DNA hybrid substrate in the presence of various concentrations of the test compound.
-
Detection: The cleavage of the RNA strand by RNase H is monitored by a change in fluorescence resonance energy transfer (FRET) or by separating the cleaved fragments using gel electrophoresis.
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces RNase H activity by 50%.
Cell-Based Anti-HIV-1 Assay
This assay determines the overall antiviral efficacy of the compounds in a cellular context.
Workflow for the cell-based anti-HIV-1 assay.
Methodology:
-
Cell Culture: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene, are seeded in 96-well plates.
-
Treatment and Infection: The cells are treated with serial dilutions of the test compounds and then infected with a laboratory-adapted strain of HIV-1.
-
Incubation: The infected cells are incubated for 48 hours to allow for viral replication.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured. The expression of luciferase is dependent on the HIV-1 Tat protein, and therefore, the signal is proportional to the level of viral replication.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated.
Conclusion
The quinolinonyl diketo acid derivatives represent a promising class of dual-acting HIV-1 inhibitors. "Inhibitor-53" (represented by Compound 7) and its analogs demonstrate potent inhibition of both HIV-1 integrase and the RNase H function of reverse transcriptase. While the enzymatic potencies are encouraging, further studies are needed to optimize their antiviral activity in cellular models and to assess their pharmacokinetic and safety profiles. The development of such dual-target inhibitors offers a valuable strategy in the ongoing fight against HIV/AIDS.
References
A Comparative Pharmacokinetic Analysis of Dual- vs. Single-Target HIV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 treatment is continually evolving, with a paradigm shift towards regimens that are not only effective but also simplify dosing and reduce long-term toxicity. This guide provides a comparative pharmacokinetic overview of two prominent therapeutic strategies: dual-target inhibitors, exemplified by the fixed-dose combination of dolutegravir and lamivudine, and multi-drug single-target inhibitor regimens, represented by combinations such as darunavir/cobicistat/emtricitabine/tenofovir alafenamide.
This comparison is supported by experimental data to aid researchers and drug development professionals in understanding the pharmacokinetic profiles that underpin these different approaches to viral suppression.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for a representative dual-target regimen and a multi-drug single-target regimen. These data are compiled from studies in healthy adult subjects to provide a standardized comparison. It is important to note that pharmacokinetic parameters can vary based on patient-specific factors such as age, genetics, and co-morbidities.
| Pharmacokinetic Parameter | Dolutegravir/Lamivudine (Dual-Target) | Darunavir/cobicistat/emtricitabine/tenofovir alafenamide (Single-Target Regimen) |
| Cmax (Maximum Plasma Concentration) | Dolutegravir: 3.67 µg/mL[1] Lamivudine: Not specified in cited sources | Darunavir: Not specified in cited sources Tenofovir Alafenamide: Not specified in cited sources |
| AUC (Area Under the Curve) | Dolutegravir (AUC24h): 53.6 µg·h/mL[1] Lamivudine: Not specified in cited sources | Darunavir (AUC24h): 87,909 ng·h/mL (in AMBER study)[2] Tenofovir Alafenamide (AUC24h): 132 ng·h/mL[2] |
| t½ (Elimination Half-life) | Dolutegravir: ~14 hours[3] Lamivudine: Not specified in cited sources | Darunavir: Not specified in cited sources Tenofovir Alafenamide: Not specified in cited sources |
| Tmax (Time to Maximum Concentration) | Dolutegravir: 2 to 3 hours[1] Lamivudine: Not specified in cited sources | Darunavir: Not specified in cited sources Tenofovir Alafenamide: Not specified in cited sources |
Experimental Protocols
The pharmacokinetic data presented in this guide are typically generated from Phase I clinical trials in healthy volunteers. Below is a representative, detailed methodology for a two-arm, open-label, crossover pharmacokinetic study.
Study Design: A single-center, open-label, randomized, two-period, two-sequence crossover study in healthy adult male and female subjects.
Inclusion Criteria:
-
Healthy adult males or non-pregnant, non-lactating females, aged 18-45 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and clinical laboratory tests.
-
Negative tests for HIV, Hepatitis B, and Hepatitis C.
-
Signed informed consent.
Treatment Arms:
-
Arm A (Dual-Target): Single oral dose of a fixed-dose combination tablet of dolutegravir (50 mg) / lamivudine (300 mg).
-
Arm B (Single-Target Regimen): Single oral dose of a fixed-dose combination tablet of darunavir (800 mg) / cobicistat (150 mg) / emtricitabine (200 mg) / tenofovir alafenamide (10 mg).
Study Procedure:
-
Randomization and Dosing: Subjects are randomized to one of two treatment sequences (A then B, or B then A). Following an overnight fast of at least 10 hours, subjects receive a single oral dose of the assigned regimen with 240 mL of water.
-
Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drugs from the first period before the second dosing.
-
Blood Sampling: Serial blood samples (approximately 5 mL each) are collected in K2EDTA tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose.
-
Plasma Processing: Blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C within 30 minutes of collection. The resulting plasma is separated and stored at -70°C until analysis.
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Plasma samples are prepared for analysis using protein precipitation. An internal standard (e.g., a stable isotope-labeled analog of the analyte) is added to a 100 µL aliquot of plasma, followed by the addition of a precipitating agent such as acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.
-
Chromatography: The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Chromatographic separation is achieved on a C18 analytical column with a gradient mobile phase.
-
Mass Spectrometry: The analytes are detected using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t½, Tmax) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Mechanisms of Action and Signaling Pathways
The efficacy of these antiretroviral agents stems from their ability to inhibit critical enzymes in the HIV-1 replication cycle. The following diagrams illustrate the mechanisms of action for the key drug classes.
Caption: Overview of the HIV-1 replication cycle and points of inhibition.
The dual-target regimen of dolutegravir/lamivudine acts at two distinct points in the viral lifecycle. Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), prevents the conversion of viral RNA to DNA. Dolutegravir, an integrase strand transfer inhibitor (INSTI), blocks the integration of viral DNA into the host cell's genome.
Caption: Mechanism of Reverse Transcriptase Inhibition.
NRTIs like lamivudine and tenofovir are prodrugs that are phosphorylated intracellularly to their active triphosphate forms. These active forms compete with natural deoxynucleotides for incorporation into the growing viral DNA chain by reverse transcriptase, leading to chain termination.
Caption: Mechanism of Integrase Inhibition.
Integrase inhibitors like dolutegravir bind to the active site of the HIV integrase enzyme. This binding chelates essential magnesium ions, thereby blocking the strand transfer step of viral DNA integration into the host chromosome.
Caption: Mechanism of Protease Inhibition.
Protease inhibitors such as darunavir competitively inhibit the HIV protease enzyme. This prevents the cleavage of the Gag-Pol polyprotein into functional viral enzymes and structural proteins, resulting in the production of immature, non-infectious virions.[4][5]
References
- 1. An HIV-1 replication pathway utilizing reverse transcription products that fail to integrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dolutegravir plus Abacavir-Lamivudine vs Efavirenz/TDF/FTC Once Daily for the Treatment of HIV-1 Infection [natap.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of HIV-1 Inhibitor-53
The proper disposal of HIV-1 Inhibitor-53, as with any potent, biologically active compound, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks to personnel and ensures compliance with regulatory standards. This guide provides a comprehensive overview of the necessary steps for the safe handling and disposal of this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). For a novel or uncharacterized compound like this compound, which may not have a specific SDS, researchers should handle it as a potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear standard laboratory protective gloves. If there is a risk of splashing, consider double-gloving.
-
Eye Protection: Use standard laboratory safety glasses.
-
Lab Coat: A lab coat or equivalent protective clothing is mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of aerosolization or if working with a powdered form of the inhibitor, a respirator may be necessary.
Spill Management: In the event of a spill, immediately evacuate the area if the spill is large or if there is a risk of airborne dust. For small spills, cover with an absorbent material, and then decontaminate the area with a 10% bleach solution, followed by a thorough wash.[1] All materials used for cleanup must be disposed of as hazardous waste.
II. Waste Segregation and Collection
Proper segregation of waste is the first step in the disposal process. Do not mix this compound waste with general laboratory trash.
-
Solid Waste: This includes contaminated gloves, bench paper, and empty vials. These should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container.
-
Sharps: Any needles or other contaminated sharps must be placed in a designated sharps container.
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound").[2]
III. Quantitative Data on Laboratory Waste Accumulation
Proper management of waste accumulation is crucial for maintaining a safe laboratory environment. The following table summarizes key regulatory limits for hazardous waste accumulation in a laboratory setting.
| Parameter | Federal Regulation Limit | Institutional Best Practice |
| Maximum Volume of Hazardous Waste in a Satellite Accumulation Area (SAA) | 55 gallons | Adhere to federal limits; maintain smaller quantities where possible to minimize risk. |
| Maximum Volume of Acutely Hazardous Waste (P-listed) in an SAA | 1 quart (liquid) or 1 kg (solid) | Treat potent compounds like HIV-1 inhibitors with the same caution as P-listed wastes. |
| Maximum Storage Time in an SAA | 12 months from the start of accumulation | Regularly schedule waste pickups to avoid approaching the time limit.[3][4] |
| Time to Remove Full Container from SAA | Within 3 calendar days of reaching the maximum volume | Immediately notify the Environmental Health and Safety (EHS) office for pickup. |
IV. Experimental Protocol: Decontamination of Non-disposable Equipment
For non-disposable equipment that has come into contact with this compound, a thorough decontamination procedure is essential.
Materials:
-
10% bleach solution
-
70% ethanol
-
Deionized water
-
Appropriate waste containers
Procedure:
-
Initial Rinse: Rinse the equipment with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous liquid waste.
-
Bleach Decontamination: Immerse or thoroughly wipe the equipment with a 10% bleach solution. Allow a contact time of at least 10 minutes.
-
Water Rinse: Rinse the equipment thoroughly with deionized water to remove any bleach residue.
-
Ethanol Rinse: Rinse with 70% ethanol to aid in drying and for further disinfection.
-
Air Dry: Allow the equipment to air dry completely in a well-ventilated area before reuse or storage.
V. Logical Workflow for Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach to the disposal of this compound ensures that all safety and regulatory guidelines are met, protecting both laboratory personnel and the wider environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection of hazardous waste.[4]
References
Essential Safety and Logistical Information for Handling HIV-1 Inhibitor-53
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potentially hazardous materials such as HIV-1 inhibitors. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling HIV-1 inhibitor-53. The following procedural, step-by-step guidance is designed to directly answer specific operational questions and establish a foundation of trust in laboratory safety and chemical handling practices.
Personal Protective Equipment (PPE)
The most critical first step in safe handling is the consistent and correct use of Personal Protective Equipment (PPE). The level of PPE required depends on the specific laboratory procedures being performed and the associated risks of exposure to both the chemical inhibitor and any infectious materials.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Compound Weighing and Preparation | - Disposable Gown- Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields or Goggles- N95 Respirator | To prevent inhalation of the powdered compound and to protect skin and eyes from chemical splashes.[1] |
| Handling of the pure compound in solution | - Disposable Gown- Nitrile Gloves- Safety Glasses with Side Shields or Goggles | To protect skin and eyes from accidental splashes of the concentrated chemical solution.[1][2] |
| Work with HIV-infected cell cultures or materials | - Disposable Gown- Nitrile Gloves- Safety Glasses and Face Shield- N95 Respirator (if aerosols may be generated) | To provide a barrier against both the chemical inhibitor and infectious biological materials.[3][4][5] A face shield offers additional protection against splashes to the face.[2][3] |
| Disposal of contaminated waste | - Disposable Gown- Heavy-duty Nitrile or Rubber Gloves- Safety Goggles | To protect against splashes and direct contact with both chemical and biological waste during the decontamination and disposal process.[5] |
Experimental Workflow for Safe Handling
A structured workflow is essential to minimize risks. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Caption: Experimental workflow for handling this compound.
Risk Assessment and Control Measures
A systematic approach to risk assessment and the implementation of control measures is fundamental to laboratory safety. The hierarchy of controls provides a framework for selecting the most effective measures to minimize hazards.
Caption: Logical relationship of risk assessment and control measures.
Operational and Disposal Plans
Handling and Storage:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature should be followed as indicated on the product label.
-
Handling: All handling of the pure compound, especially weighing, should be conducted in a chemical fume hood to avoid inhalation of dust. When working with HIV-infected materials, all procedures that could generate aerosols must be performed in a Class II Biological Safety Cabinet (BSC).[3][5]
Spill Management:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Secure: Secure the area to prevent entry.
-
PPE: Don appropriate PPE before cleaning the spill.
-
Contain: For liquid spills, cover with absorbent material. For solid spills, carefully cover with damp paper towels to avoid raising dust.
-
Decontaminate: Clean the spill area with an appropriate disinfectant, such as a 10% bleach solution, followed by a water rinse.[1]
-
Dispose: All cleanup materials must be disposed of as biohazardous and chemical waste.
Disposal Plan:
-
Chemical Waste: Unused or expired this compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.
-
Biohazardous Waste: All materials that have come into contact with HIV-infected materials, including cell cultures, media, pipette tips, and gloves, must be decontaminated before disposal.[3] Autoclaving is a common and effective method for decontamination.[3]
-
Sharps: All needles, syringes, and other sharp instruments must be placed in a designated sharps container for disposal.[6]
-
Contaminated PPE: Used PPE should be considered biohazardous waste and disposed of accordingly.[4]
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Regular review of safety procedures and ongoing training are essential components of a comprehensive safety program.
References
- 1. chembio.com [chembio.com]
- 2. CCOHS: HIV/AIDS Precautions - Health Care [ccohs.ca]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 5. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 6. Management of Occupational Exposure to HIV [uspharmacist.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
